Fmoc-D-Orn(Boc)-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOIZTMAHNLNHE-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553924 | |
| Record name | N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118476-89-4 | |
| Record name | N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118476-89-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Orthogonal Protection Strategy for Fmoc-D-Orn(Boc)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the orthogonal protection strategy for N-α-Fmoc-N-δ-Boc-D-ornithine (Fmoc-D-Orn(Boc)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). The strategic use of orthogonal protecting groups allows for the selective deprotection of specific functional groups on a growing peptide chain, enabling the synthesis of complex peptides with branches or other modifications on the side chain of the ornithine residue.
The Principle of Orthogonality
In peptide chemistry, an orthogonal protection strategy employs protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups present in the molecule. In the case of this compound, the two key protecting groups are:
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the α-amino group of the ornithine. It is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent.
-
Boc (tert-butyloxycarbonyl): This group protects the δ-amino group on the ornithine side chain. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by acidic conditions, such as trifluoroacetic acid (TFA).
This differential stability is the cornerstone of the orthogonal strategy, allowing for either the extension of the linear peptide backbone or the modification of the side chain at a desired point in the synthesis.
Deprotection Chemistries: A Quantitative Overview
The selective removal of the Fmoc and Boc groups is achieved under specific and non-interfering reaction conditions. The following table summarizes the typical quantitative parameters for these deprotection steps.
| Protecting Group | Reagent | Concentration | Reaction Time | Typical Cleavage Yield | Stability of Other Group |
| Fmoc | Piperidine in DMF or NMP | 20-50% (v/v) | 5-20 minutes | >99% | Boc group is stable |
| Boc | Trifluoroacetic Acid (TFA) | 50-95% in DCM | 30-120 minutes | >99% | Fmoc group is cleaved |
Experimental Protocols
The following are representative protocols for the selective deprotection of Fmoc and Boc groups in the context of solid-phase peptide synthesis.
Selective Removal of the Fmoc Group
This procedure is typically performed to elongate the peptide chain at the N-terminus.
Materials:
-
This compound coupled to a solid support (e.g., Rink Amide resin)
-
Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the deprotection step one more time.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Wash the resin with DCM (3 times).
-
The resin is now ready for the coupling of the next amino acid.
Selective Removal of the Boc Group
This procedure is performed to allow for modification of the ornithine side chain, such as branching or labeling.
Materials:
-
Peptide-resin containing the this compound residue
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
DCM for washing
-
Diisopropylethylamine (DIPEA) solution (10% in DMF) for neutralization
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add the TFA cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.
-
Drain the cleavage cocktail.
-
Wash the resin thoroughly with DCM (5-7 times).
-
Neutralize the resin by washing with the 10% DIPEA solution in DMF (3 times for 5 minutes each).
-
Wash the resin with DMF (3 times) and then DCM (3 times).
-
The deprotected δ-amino group is now available for further chemical modification.
Visualizing the Orthogonal Strategy
The following diagrams illustrate the workflow and logical relationships of the orthogonal protection strategy for this compound.
Caption: Workflow for selective deprotection and modification of this compound.
Caption: Logical relationship of the orthogonal deprotection of this compound.
Conclusion
The orthogonal protection strategy employing this compound is a powerful and versatile tool in the synthesis of complex peptides. The ability to selectively deprotect either the α-amino or the δ-amino group under mild and specific conditions provides synthetic chemists with the flexibility to create branched peptides, cyclic peptides, and peptides conjugated to other molecules such as fluorophores or cytotoxic drugs. A thorough understanding of the underlying chemistry and optimization of the deprotection protocols are essential for achieving high yields and purity in the final product.
Fmoc-D-Orn(Boc)-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties, Structure, and Application of Fmoc-D-Orn(Boc)-OH
This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-N-δ-(tert-butoxycarbonyl)-D-ornithine, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its strategic dual-protection scheme, featuring a base-labile Fmoc group on the α-amino group and an acid-labile Boc group on the side-chain δ-amino group, facilitates orthogonal synthesis strategies. This allows for the selective deprotection and modification of the peptide chain, making it an invaluable tool for the creation of complex and structurally diverse peptides for research, diagnostics, and therapeutic development.
Chemical Properties and Structure
This compound is a white to off-white powder. Its chemical structure is characterized by a D-ornithine core, with the α-amino group protected by the bulky Fmoc group and the δ-amino group of the side chain protected by the Boc group.
Structure:
The Strategic Incorporation of D-Ornithine in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel peptide-based therapeutics is often challenged by the inherent limitations of natural L-amino acid peptides, primarily their susceptibility to enzymatic degradation and subsequent short in-vivo half-lives. A powerful strategy to overcome this obstacle is the site-specific incorporation of non-proteinogenic amino acids, with D-amino acids being a paramount example. This technical guide delves into the critical role of D-ornithine in modern peptide synthesis, providing a comprehensive resource on its application, the resulting enhancements in peptide stability and activity, and detailed methodologies for its integration and analysis.
The Significance of D-Ornithine in Peptide Drug Design
Ornithine, a non-proteinogenic amino acid, is a homolog of lysine, differing by a single methylene group in its side chain. While L-ornithine is a key intermediate in the urea cycle, its D-enantiomer, D-ornithine, offers unique advantages in the realm of peptide chemistry and drug development. The incorporation of D-ornithine into a peptide sequence can profoundly influence its physicochemical and biological properties.
Enhanced Enzymatic Stability
The primary driver for incorporating D-amino acids, including D-ornithine, into peptide therapeutics is the significant enhancement of their resistance to proteolytic degradation.[1] Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity for L-amino acid substrates. The presence of a D-amino acid residue disrupts the canonical three-dimensional structure recognized by the enzyme's active site, thereby sterically hindering cleavage and prolonging the peptide's half-life in biological fluids.[1] This increased stability is a critical factor in improving the pharmacokinetic profile and therapeutic efficacy of peptide drugs.
Modulation of Biological Activity and Receptor Binding
The substitution of an L-amino acid with D-ornithine can modulate the biological activity of a peptide. Depending on the specific residue being replaced and its role in receptor interaction, the introduction of D-ornithine can either maintain, enhance, or in some cases, decrease binding affinity. This modulation allows for the fine-tuning of a peptide's pharmacological profile. For instance, in the design of antimicrobial peptides (AMPs), the introduction of D-amino acids has been shown to maintain or even improve activity while increasing stability.
Structural Diversification and Conformational Constraint
The incorporation of D-ornithine provides a valuable tool for introducing conformational constraints into a peptide's structure. This can be particularly useful in mimicking or stabilizing specific secondary structures, such as β-turns, which are often crucial for biological activity. Furthermore, the δ-amino group of the ornithine side chain serves as a versatile chemical handle for further modifications, including cyclization, PEGylation, or the attachment of cytotoxic payloads.
Data Presentation: Quantitative Impact of D-Ornithine
To provide a clear and comparative overview, the following tables summarize key quantitative data regarding the impact of D-amino acid incorporation, with a focus on D-ornithine where data is available.
| Parameter | L-Amino Acid Peptide | D-Amino Acid Substituted Peptide | Fold Improvement | Reference(s) |
| Half-life in Human Serum (t½) | ~5 minutes | > 240 minutes | > 48x | [2] |
| Degradation by Trypsin (%) | 100% (within 1 hour) | < 5% (after 6 hours) | > 20x | [2] |
| Degradation by Chymotrypsin (%) | 100% (within 1 hour) | < 5% (after 6 hours) | > 20x | [2] |
Table 1: Comparative Enzymatic Stability of L- vs. D-Amino Acid Containing Peptides. Note: Data is generalized from studies on various D-amino acid substitutions, which demonstrate a consistent and significant increase in stability.
| Peptide Analog | Receptor Target | Binding Affinity (IC₅₀ / Kᵢ) | Reference(s) |
| [L-Orn²]-Dermorphin | µ-Opioid Receptor | ~1.5 nM (IC₅₀) | [3] |
| [D-Orn²]-Dermorphin | µ-Opioid Receptor | ~2.8 nM (IC₅₀) | [3] |
| L-enantiomer of Chex1-Arg20 | - | 4 µM (MIC) | [4] |
| [D-Arg⁷]-Chex1-Arg20 | - | > 64 µM (MIC) | [4] |
| [D-Arg²⁰]-Chex1-Arg20 | - | 8 µM (MIC) | [4] |
Table 2: Comparative Receptor Binding Affinity and Antimicrobial Activity. Note: Data for Dermorphin analogs illustrates the nuanced effect of D-amino acid substitution on receptor binding. Antimicrobial peptide data highlights how the position of the D-amino acid substitution can significantly impact activity.
| Bacterial Strain | MIC of L-amino acid peptide (µg/mL) | MIC of D-amino acid analog (µg/mL) | Reference |
| E. coli ATCC 25922 | 16 | 8 | [2] |
| P. aeruginosa ATCC 27853 | 32 | 16 | [2] |
| S. aureus ATCC 25923 | 8 | 4 | [2] |
| K. pneumoniae ATCC 13883 | 4 | 8 | [4] |
Table 3: Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides. Note: This table presents representative data showing that D-amino acid substitution can maintain or even enhance antimicrobial potency.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of D-ornithine-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of a D-Ornithine Containing Peptide
This protocol outlines the manual synthesis of a hypothetical peptide, Ac-Tyr-D-Orn-Phe-Gly-NH₂, using Fmoc/tBu chemistry.[5]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-D-Orn(Boc)-OH, Boc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Coupling of the First Amino Acid (Fmoc-Gly-OH):
-
Dissolve 3 equivalents of Fmoc-Gly-OH and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (beads should be colorless). If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Subsequent Amino Acid Cycles (Fmoc-Phe-OH, this compound):
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence.
-
-
Coupling of the N-terminal Amino Acid (Boc-Tyr(tBu)-OH):
-
After deprotection of the final Fmoc group, couple Boc-Tyr(tBu)-OH using the same procedure as in Step 3.
-
-
N-terminal Acetylation:
-
After coupling the final amino acid, wash the resin with DMF.
-
Prepare a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF.
-
Add the solution to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (3 x 1 min) and DCM (5 x 1 min).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Air-dry the crude peptide.
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
In Vitro Enzymatic Stability Assay
This protocol describes a method to assess the stability of a D-ornithine-containing peptide in human serum.[6][7]
Materials:
-
D-ornithine-containing peptide and its L-ornithine counterpart (lyophilized)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator at 37°C
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in water or a suitable buffer.
-
Incubation:
-
In a microcentrifuge tube, mix 90 µL of human serum with 100 µL of PBS. Pre-warm the mixture to 37°C.
-
Add 10 µL of the peptide stock solution to the serum mixture to achieve a final concentration of 50 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing 50 µL of 10% TFA in ACN to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC using a suitable gradient of water/ACN containing 0.1% TFA.
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time from a standard injection.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.
-
Competitive Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a D-ornithine-containing peptide for a G protein-coupled receptor (GPCR).[8][9]
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand with known affinity for the receptor (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled D-ornithine-containing peptide (test compound)
-
Unlabeled reference compound with known affinity
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the D-ornithine-containing peptide and the reference compound in the assay buffer.
-
Dilute the radiolabeled ligand in the assay buffer to a final concentration at or below its Kₑ value.
-
Dilute the cell membranes in the assay buffer to a concentration that results in <10% of the radioligand being bound.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of the unlabeled reference compound, 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.
-
Competition: Add 50 µL of each dilution of the D-ornithine-containing peptide, 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its equilibrium dissociation constant.
-
Mandatory Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
D-Arginine and D-Ornithine Metabolism Pathway
Caption: A simplified diagram of the D-Arginine and D-Ornithine metabolism pathway.
Conclusion
The incorporation of D-ornithine into peptide sequences represents a robust and versatile strategy for enhancing the therapeutic potential of peptide-based drugs. The primary advantage of increased enzymatic stability, coupled with the potential for modulating biological activity and providing a site for further chemical modification, makes D-ornithine an invaluable tool for medicinal chemists and drug developers. The detailed protocols and comparative data presented in this guide provide a solid foundation for the rational design, synthesis, and evaluation of novel D-ornithine-containing peptides with improved pharmacokinetic and pharmacodynamic properties. As the field of peptide therapeutics continues to evolve, the strategic use of non-proteinogenic amino acids like D-ornithine will undoubtedly play a pivotal role in the development of next-generation therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 3. WO2006064530A2 - Dermorphin analogs with analgesic activity - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
A Comprehensive Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, high-yield products. These chemical moieties temporarily mask reactive functional groups, thereby preventing unintended side reactions and guiding the synthesis toward the desired molecular architecture.[1] Among the most pivotal of these are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, which have become the cornerstones of modern solid-phase peptide synthesis (SPPS).[2][3] This in-depth technical guide provides a comprehensive comparison of the Fmoc and Boc protecting group strategies, complete with quantitative data, detailed experimental protocols, and visualizations to inform the selection of the most appropriate synthetic route.
Core Principles: A Dichotomy of Lability
The primary distinction between the Boc and Fmoc strategies lies in the chemical conditions required for their removal, a property known as lability.[1] The Boc group is labile to acid, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is labile to base, commonly removed with piperidine.[2][4] This fundamental difference dictates the entire synthetic strategy, including the choice of solid support (resin), side-chain protecting groups, and cleavage reagents.
This concept of selective removal of one protecting group in the presence of others is known as orthogonality .[1][5]
-
Fmoc/tBu Strategy: This is a fully orthogonal system. The base-labile Fmoc group for Nα-protection can be removed without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups.[1][6]
-
Boc/Bzl Strategy: This is considered a semi-orthogonal or "graduated lability" system. Both the Nα-Boc group and the benzyl (Bzl)-based side-chain protecting groups are removed by acid, but at different strengths. The Boc group is removed with a moderate acid like TFA, while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[1][7][8]
Quantitative and Qualitative Comparison of Fmoc and Boc Strategies
The choice between Fmoc and Boc chemistry is influenced by numerous factors, including the peptide sequence, length, presence of sensitive residues, and the desired scale of synthesis.[2]
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[4] | Acid-labile (e.g., 50% TFA in DCM)[1] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[] | Strong acid-labile (e.g., Bzl, Tos)[] |
| Final Cleavage | Moderate acid (e.g., TFA with scavengers)[4] | Strong acid (e.g., HF, TFMSA)[1] |
| Orthogonality | Fully orthogonal[1][6] | Semi-orthogonal (Graded Lability)[1] |
| Automation Friendliness | High; UV monitoring of deprotection is possible.[2] | Moderate; requires specialized equipment for HF cleavage.[10] |
| Safety | Milder final cleavage reagents.[2] | Requires handling of highly corrosive and toxic HF.[10][11] |
| Cost of Amino Acid Derivatives | Generally higher, but becoming more competitive.[] | Generally lower.[] |
| Aggregation Issues | More frequent, especially for hydrophobic sequences.[10] | Less frequent due to protonation of the N-terminus during deprotection.[10] |
| Compatibility | Ideal for acid-sensitive residues and modifications (e.g., phosphorylation, glycosylation).[][11] | Better for long or hydrophobic sequences prone to aggregation.[10] |
Performance Data in Peptide Synthesis
The following table presents representative data on the performance of Fmoc and Boc strategies in the synthesis of a peptide containing a modified amino acid, Boc-D-Tyr(Me)-OH versus Fmoc-D-Tyr(OMe)-OH.[4]
| Parameter | Boc Strategy | Fmoc Strategy |
| Crude Peptide Yield | ~65% | ~80% |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% |
| Final Purified Peptide Yield | ~25% | ~40% |
| Final Peptide Purity (by HPLC) | >98% | >98% |
Note: Yields and purities are sequence-dependent and can vary significantly based on the specific peptide, reagents, and reaction conditions.[4]
Chemical Mechanisms and Workflows
Visualizing the chemical transformations and the overall process is crucial for understanding the nuances of each strategy.
Protection of Amino Acids
The first step in preparing for peptide synthesis is the protection of the α-amino group of the amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. csbio.com [csbio.com]
- 8. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
The Unseen Architects: A Technical Guide to Non-Proteinogenic Amino Acid Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biomedical research and drug discovery, non-proteinogenic amino acid (NPAA) derivatives have emerged as powerful tools, offering a vast and versatile chemical space beyond the confines of the 20 canonical amino acids. These unique building blocks, not encoded by the standard genetic machinery, are instrumental in overcoming the inherent limitations of native peptides and proteins, paving the way for novel therapeutics with enhanced efficacy, stability, and target specificity. This technical guide delves into the core features of NPAA derivatives, providing quantitative data, detailed experimental protocols, and a visual representation of their impact on cellular signaling.
Enhancing Therapeutic Potential: A Quantitative Look
The incorporation of NPAAs into peptide-based drugs can dramatically improve their pharmacokinetic and pharmacodynamic profiles. By altering properties such as proteolytic stability, receptor binding affinity, and in vivo half-life, these modifications can transform a transient biological signal into a robust therapeutic agent. The following tables summarize key quantitative data for several drugs that leverage the unique properties of NPAA derivatives.
Table 1: Pharmacokinetic and Efficacy Data of GLP-1 Receptor Agonists
| Drug | Non-Proteinogenic Amino Acid | Half-life (human) | HbA1c Reduction (%) | Weight Reduction (kg) |
| Liraglutide | γ-Glu linker | ~13 hours | 1.2 - 1.6 | 2.1 - 3.4 |
| Semaglutide | Aib, γ-Glu linker | ~1 week | 1.5 - 1.8 | 4.5 - 6.5 |
Data compiled from multiple sources.
Table 2: Properties of Proteasome Inhibitors
| Drug | Non-Proteinogenic Amino Acid | Mechanism of Action | Total Clearance (L/h) |
| Bortezomib | Boronic acid analog of Phe | Reversible proteasome inhibitor | 57 - 112 |
| Carfilzomib | Epoxyketone, morpholino- and Phe-derived moieties | Irreversible proteasome inhibitor | 133 - 263 |
Data compiled from multiple sources.[1][2]
From Bench to Biologic: Detailed Experimental Protocols
The synthesis and analysis of NPAA derivatives and their incorporation into peptides require specialized methodologies. This section provides detailed protocols for key experimental procedures.
Protocol 1: Synthesis of α-Aminoisobutyric Acid (Aib)
This protocol describes the Strecker synthesis of α-aminoisobutyric acid.
Materials:
-
Acetone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia (aqueous solution)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethanol
Procedure:
-
Formation of Acetone Cyanohydrin: In a fume hood, slowly add a solution of sodium cyanide in water to a cooled solution of acetone in water. Stir the mixture while maintaining a low temperature. Acidify the reaction mixture with hydrochloric acid to generate acetone cyanohydrin.
-
Extraction: Extract the acetone cyanohydrin from the aqueous layer using diethyl ether.
-
Amination: Add the ethereal solution of acetone cyanohydrin to a concentrated aqueous solution of ammonia. Stir the mixture at room temperature in a sealed vessel.
-
Hydrolysis: After the reaction is complete, evaporate the ether and ammonia. Add concentrated hydrochloric acid to the residue and reflux the mixture to hydrolyze the aminonitrile to the amino acid hydrochloride.
-
Isolation: Neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of Aib (pI ≈ 6.0) to precipitate the amino acid.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum. Recrystallize from water/ethanol if necessary to obtain pure α-aminoisobutyric acid.
Protocol 2: Incorporation of Fmoc-Aib-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of the sterically hindered NPAA, α-aminoisobutyric acid, into a peptide chain using Fmoc chemistry.[1]
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-Aib-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Aib-OH (3-5 equivalents relative to resin loading), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).
-
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Chiral Separation of Amino Acid Enantiomers by HPLC
This protocol provides a general method for the separation of D- and L-amino acid enantiomers using a chiral stationary phase.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Amino acid standard solution (containing both D and L enantiomers)
-
Sample containing the amino acid enantiomers to be separated
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the amino acid standard solution to determine the retention times of the D and L enantiomers.
-
Gradient Elution: Run a linear gradient to separate the enantiomers. A typical gradient might be from 5% B to 50% B over 20-30 minutes.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm) or a fluorescence detector if the amino acids are derivatized with a fluorescent tag.
-
Sample Analysis: Inject the sample and run the same gradient program.
-
Quantification: Identify the peaks corresponding to the D and L enantiomers based on their retention times. The peak area can be used to quantify the amount of each enantiomer present in the sample.
-
Method Optimization: The mobile phase composition, gradient slope, and flow rate may need to be optimized for different amino acids to achieve baseline separation.
Visualizing the Impact: NPAAs in Cellular Signaling
NPAA derivatives can act as potent modulators of cellular signaling pathways. A prime example is Gamma-aminobutyric acid (GABA), a non-proteinogenic amino acid that serves as the primary inhibitory neurotransmitter in the central nervous system. The following diagram illustrates the key components of the GABA-A receptor signaling pathway.
Caption: GABA-A receptor signaling pathway.
This guide provides a foundational understanding of the critical role of non-proteinogenic amino acid derivatives in contemporary research. By expanding the chemical repertoire available to scientists, these unique molecules will continue to drive innovation in drug discovery and our understanding of complex biological systems.
References
- 1. Population Pharmacokinetics and Pharmacodynamics of Carfilzomib in Combination with Rituximab, Ifosfamide, Carboplatin, and Etoposide in Adult Patients with Relapsed/Refractory Diffuse Large B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics and Pharmacodynamics of Carfilzomib in Combination with Rituximab, Ifosfamide, Carboplatin, and Etoposide in Adult Patients with Relapsed/Refractory Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. Developed as a milder alternative to the Boc/Benzyl approach, Fmoc-SPPS has become the cornerstone of peptide research and development, enabling the creation of complex peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics. This document will delve into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The core principle of this methodology lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1] This orthogonal protection strategy allows for the selective deprotection of the N-terminus without affecting the acid-labile protecting groups on the amino acid side chains.[1][2]
The synthesis cycle consists of three main steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] The deprotection reaction proceeds via a β-elimination mechanism.[2][4]
-
Washing: Thorough washing of the resin to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is crucial to prevent side reactions in the subsequent coupling step.[1]
-
Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the peptide chain to form a new peptide bond.[5] This cycle is repeated until the desired peptide sequence is assembled.
The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, followed by purification of the crude peptide.[5]
Key Stages of the Fmoc-SPPS Workflow
The entire process of Fmoc-SPPS can be broken down into four key stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[1]
Data Presentation: Quantitative Parameters in Fmoc-SPPS
Table 1: Common Resins for Fmoc-SPPS
The choice of resin is critical as it determines the C-terminal functionality of the peptide and influences the overall success of the synthesis.[1] The resin must be physically stable and inert to the reagents and solvents used throughout the synthesis, yet allow for efficient cleavage of the final peptide.[1]
| Resin Type | C-Terminal Functionality | Cleavage Condition | Key Advantages & Considerations |
| Wang Resin | Carboxylic Acid | Strong acid (e.g., 95% TFA) | Well-established and widely used. Prone to racemization during the loading of the first amino acid.[6][7] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (Protected) | Mild acid (e.g., 1-5% TFA in DCM) | Allows for the synthesis of protected peptide fragments. Loading is less prone to racemization.[8][9] |
| Rink Amide Resin | Amide | Strong acid (e.g., 95% TFA) | Enables the direct synthesis of peptide amides with high cleavage efficiency.[6][7] |
| Sieber Amide Resin | Amide | Mild acid (e.g., 1-2% TFA in DCM) | Useful for preparing protected peptide amides.[1] |
Table 2: Comparison of Common Coupling Reagents
The efficiency of the coupling reaction is paramount for achieving high peptide purity. A variety of coupling reagents are available, each with its own advantages and disadvantages.
| Coupling Reagent | Class | Typical Equivalents (Reagent/Amino Acid/Base) | Coupling Time | Crude Peptide Purity (%) | Notes |
| HBTU | Aminium/Uronium | 3-5 / 3-5 / 6-10 | 10 - 30 min | ~85% | A widely used and reliable coupling reagent.[10] |
| HATU | Aminium/Uronium | 2.9-4.5 / 3-5 / 6-10 | 5 - 20 min | > 90% | Very efficient but can be more expensive.[10][11] |
| HCTU | Aminium/Uronium | 3-5 / 3-5 / 6-10 | 5 - 20 min | > 90% | Highly efficient, cost-effective alternative to HATU.[10] |
| DIC/Oxyma | Carbodiimide/Additive | 3 / 3 / - | 20 - 60 min | ~80-85% | Lower risk of racemization, suitable for sensitive amino acids.[10] |
| PyBOP | Phosphonium | 5 / 5 / 10 | 1-2 hours | Variable | Effective for sterically hindered couplings.[12] |
Data adapted from various sources, purity can be sequence-dependent.[4][10][13]
Table 3: Fmoc Deprotection Conditions
The removal of the Fmoc group is a critical step that must be complete to avoid deletion sequences.
| Reagent | Concentration | Typical Deprotection Time | Notes |
| Piperidine | 20% in DMF | 2 x 10 minutes | The most common and standard condition.[1][3] |
| Piperidine | 5-10% in DMF | Longer times required | May reduce side reactions like aspartimide formation.[14] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | Similar to Piperidine | A less toxic alternative to piperidine with similar kinetics.[15][16] |
| Piperazine/DBU | 5% / 2% in DMF | < 1 min (t½ = 4s) | A faster alternative, may be beneficial for difficult sequences.[14] |
Table 4: Common Cleavage Cocktails
The final cleavage step removes the peptide from the resin and simultaneously deprotects the side chains. The composition of the cleavage cocktail is determined by the amino acid composition of the peptide to minimize side reactions.[13]
| Cleavage Cocktail Composition | Application |
| TFA / H₂O / TIS (95:2.5:2.5) | General purpose for peptides without sensitive residues like Cys, Met, or Trp. |
| TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) (Reagent K) | For peptides containing multiple sensitive residues, including Cys, Met, and Trp. |
| TFA / EDT / TIS / H₂O (94:2.5:1:2.5) | Peptides containing Cys, Met, or Trp to minimize side reactions. EDT is a particularly effective scavenger for protecting Cysteine residues.[13] |
| TFA / H₂O (95:5) | Peptides containing only Arg(Pbf), but no Trp, Met, or Cys. This is a minimal scavenger cocktail and should be used with caution.[13] |
Experimental Protocols
Protocol 1: Resin Preparation and Swelling
Objective: To prepare the solid support for the first amino acid coupling.
Methodology:
-
Weigh the appropriate amount of resin (e.g., for a 0.1 mmol scale synthesis, use 300 mg of resin) and place it into a suitable reaction vessel.[3]
-
Add DMF to the resin to cover it completely.[3]
-
Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.[3][11] This step is crucial for ensuring that the reactive sites within the resin beads are accessible.
-
After swelling, drain the solvent from the reaction vessel.[11]
Protocol 2: N-terminal Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
Methodology:
-
Add a solution of 20% piperidine in DMF to the swollen resin.[11]
-
Agitate the mixture for an initial 3 minutes.[11]
-
Drain the solution.[11]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.[11]
Protocol 3: Amino Acid Coupling
Objective: To form a new peptide bond between the free amine on the resin-bound peptide and the incoming Fmoc-protected amino acid.
Methodology:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents) in DMF.[11]
-
Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[11]
-
Immediately add the activated amino acid solution to the deprotected resin.[11]
-
Agitate the reaction mixture for 1-4 hours at room temperature.[11] The progress of the coupling reaction should be monitored.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction (a negative result indicates completion).[11]
-
After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 4: Kaiser Test for Reaction Monitoring
Objective: To qualitatively determine the presence of free primary amines on the resin.
Methodology:
-
Take a small sample of resin beads (a few beads are sufficient) and wash them thoroughly with DMF and then with ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions (Reagent A: ninhydrin in ethanol, Reagent B: potassium cyanide in pyridine, Reagent C: phenol in ethanol) to the resin beads in a small test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Interpretation of Results:
Protocol 5: Cleavage and Final Deprotection
Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.
Methodology:
-
After the final Fmoc deprotection and washing of the resin, dry the peptide-resin under vacuum for at least 1 hour.
-
Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 4). For a standard peptide without sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used.
-
Add the cleavage cocktail to the dried resin in a fume hood. Use approximately 10 mL of cocktail per gram of resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin to collect the filtrate containing the cleaved peptide.[11]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[11]
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).[11]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers and dissolved protecting groups.[11]
-
Dry the crude peptide pellet under vacuum.[11]
-
The crude peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships in Fmoc-SPPS
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has revolutionized the field of peptide chemistry. Its mild reaction conditions and the robustness of the methodology have made it the standard for both academic research and industrial production of peptides. A thorough understanding of the core principles, careful selection of reagents and solid supports, and meticulous execution of the experimental protocols are essential for the successful synthesis of high-purity peptides. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to effectively utilize Fmoc-SPPS in their endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptideweb.com [peptideweb.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
Applications of Ornithine-Containing Amino Acid Building Blocks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornithine, a non-proteinogenic α-amino acid, serves as a versatile building block in medicinal chemistry and drug development. Its unique structural features, particularly the delta-amino group, provide a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide explores the core applications of ornithine-containing amino acid building blocks, offering insights into their synthesis, incorporation into various molecular frameworks, and utility in therapeutic and diagnostic contexts. We will delve into their roles in peptide synthesis, the development of enzyme inhibitors, antimicrobial agents, anticancer therapeutics, and advanced drug delivery systems. This guide also provides detailed experimental protocols for key methodologies and summarizes relevant quantitative data to facilitate research and development in this dynamic field.
Ornithine in Peptide Synthesis and Peptidomimetics
Ornithine's primary application lies in its use as a monomer in solid-phase peptide synthesis (SPPS). The presence of two amino groups, the α-amino and the δ-amino group, allows for the creation of branched peptides, cyclic peptides, and the introduction of various functionalities.
Orthogonal Protection Strategies
To selectively functionalize the α- and δ-amino groups, orthogonal protecting group strategies are employed. A common and versatile building block is Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH). The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group is base-labile, while the tert-butyloxycarbonyl (Boc) group on the δ-amino group is acid-labile. This orthogonality allows for the selective deprotection and subsequent modification of each amino group during SPPS.[1]
Applications in Peptidomimetics
Ornithine is a key component in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess improved stability and bioavailability.[2] By incorporating ornithine and its derivatives, researchers can introduce conformational constraints, enhance proteolytic resistance, and modulate receptor binding affinity.
Enzyme Inhibition: Targeting Ornithine Decarboxylase
Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Elevated levels of polyamines are associated with various cancers, making ODC a prime target for anticancer drug development.
ODC Inhibitors
Several inhibitors of ODC have been developed, with α-difluoromethylornithine (DFMO or Eflornithine) being a well-known example.[3] Research is ongoing to develop more potent and selective ODC inhibitors. N-ω-chloroacetyl-L-ornithine (NCAO) is another example of a competitive ODC inhibitor that has shown promising cytotoxic and antiproliferative effects against various cancer cell lines.[4]
Data Presentation: ODC Inhibitors
| Inhibitor | Target Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Cell Line(s) Tested | Reference(s) |
| N-ω-chloroacetyl-L-ornithine (NCAO) | Ornithine Decarboxylase (ODC) | Competitive | 59 | 10.1 - 17.5 | HeLa, MCF-7, HepG2 | [4] |
| α-difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Irreversible | - | ~7.5 (D-DFMO) | HCT116 | [5][6] |
| 1-amino-oxy-3-aminopropane (APA) | Ornithine Decarboxylase (ODC) | Competitive | - | Low nanomolar | - | [6] |
| AZ_95-176 (peptide) | Ornithine Decarboxylase (ODC) | - | - | 0.20 | - | [7][8][9] |
| AZ-95-228 (peptide) | Ornithine Decarboxylase (ODC) | - | - | 0.16 | - | [7][8][9] |
Antimicrobial Peptides (AMPs)
The incorporation of ornithine into peptide sequences is a strategy to enhance their antimicrobial activity. The cationic nature of the ornithine side chain at physiological pH contributes to the interaction of these peptides with the negatively charged membranes of bacteria, leading to membrane disruption and cell death.
Ornithine-Containing Lipopeptides
Lipopeptides, which are peptides conjugated to a lipid moiety, often exhibit potent antimicrobial properties. Ornithine residues are frequently incorporated into the peptide backbone of these molecules to increase their positive charge and amphipathicity, crucial features for their antimicrobial action.
Data Presentation: Antimicrobial Activity of Ornithine-Containing Peptides
| Peptide/Lipopeptide | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| LP16 (Myristic acid-Orn-Orn-Orn) | E. coli, S. aureus, P. aeruginosa, B. subtilis, MRSE | 1.5 - 6.25 | [1] |
| H8O Lacticin 481 analogue | Bacillus subtilis | Maintained activity | [10] |
| H12O Lacticin 481 analogue | Bacillus subtilis | Slightly reduced activity | [10] |
| H8O & H12O Lacticin 481 analogue | Bacillus subtilis | Slightly reduced activity | [10] |
Anticancer Therapeutics
Beyond ODC inhibition, ornithine-containing compounds are being explored as direct anticancer agents. Their mechanisms of action can vary, including the induction of apoptosis and the inhibition of tumor cell migration.
In Vitro and In Vivo Efficacy
N-ω-chloroacetyl-L-ornithine (NCAO) has demonstrated antiproliferative activity against a wide range of cancer cell lines.[11] In vivo studies using a mouse myeloma model have shown that NCAO can exert potent antitumor activity against both ascitic and solid tumors.[11]
Data Presentation: Anticancer Activity of N-ω-chloroacetyl-L-ornithine (NCAO)
| Cell Line | Tissue Origin | EC50 (µM) after 72h |
| Ca Ski | Human Cervical Cancer | 1.18 ± 0.07 |
| HeLa | Human Cervical Cancer | 15.8 |
| MCF-7 | Human Breast Cancer | 17.5 |
| HepG2 | Human Liver Cancer | 10.1 |
| MDA-MB-231 | Human Breast Cancer | 50.6 ± 0.3 |
| Vero (normal) | Monkey Kidney | >1000 |
Drug Delivery Systems
The unique properties of ornithine make it a valuable component in the design of drug delivery systems. Its cationic nature can facilitate cellular uptake and its side chain provides a point of attachment for drugs, targeting ligands, or imaging agents.
Ornithine-Based Nanoparticles
Ornithine can be incorporated into polymers to form nanoparticles for drug and gene delivery. For instance, chitosan conjugated with ornithine has been shown to form nanoparticles with DNA, exhibiting enhanced cellular uptake.[12] The biodistribution of such nanoparticles is a critical factor in their therapeutic efficacy and is often studied using in vivo imaging techniques.[5][13][14][15]
Ornithine-Lipid Conjugates for Gene Therapy
Ornithine can be conjugated to lipids to create cationic lipids for the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids like siRNA and mRNA.[9][16][17][18][19] These LNPs can protect the nucleic acid cargo from degradation and facilitate its delivery into target cells. Gene therapy approaches for conditions like ornithine transcarbamylase (OTC) deficiency are actively being investigated using viral vectors and other delivery systems.[2][7][11][20][21]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing an Fmoc-Orn(Boc)-OH residue using a Rink Amide resin.
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes at room temperature.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Orn(Boc)-OH) (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).
4. Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
5. Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Ornithine Decarboxylase (ODC) Inhibition Assay (Colorimetric)
This protocol is a general method for screening ODC inhibitors.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing DTT and EDTA).
-
Prepare a solution of the ODC enzyme in the assay buffer.
-
Prepare a solution of the substrate, L-ornithine, in the assay buffer.
-
Prepare solutions of the test inhibitors at various concentrations.
-
Prepare a solution of a chromogenic reagent that reacts with putrescine, the product of the ODC reaction.
2. Assay Procedure:
-
In a 96-well microplate, add the assay buffer, ODC enzyme solution, and the test inhibitor solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the L-ornithine solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a strong acid).
-
Add the chromogenic reagent and incubate to allow color development.
3. Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of ODC inhibition for each inhibitor concentration.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of an ornithine-containing peptide.
1. Preparation of Bacterial Inoculum:
-
Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL).
2. Preparation of Peptide Dilutions:
-
Prepare a stock solution of the ornithine-containing peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 4: Cytotoxicity Assessment - MTT Assay
This protocol is used to assess the cytotoxicity of ornithine-containing compounds on cancer cell lines.
1. Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the ornithine-containing compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
4. Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.
-
Determine the EC50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
Caption: The Urea Cycle pathway.
Caption: The Polyamine Biosynthesis pathway.
Caption: General workflow for Fmoc-based SPPS.
Caption: Workflow for ODC inhibitor screening.
Conclusion
Ornithine-containing amino acid building blocks are indispensable tools in modern drug discovery and chemical biology. Their versatility allows for the creation of complex molecular architectures with a wide range of biological activities. From the development of potent enzyme inhibitors and novel antimicrobial agents to the construction of sophisticated drug delivery systems, the applications of ornithine derivatives continue to expand. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and scientists, fostering further innovation in the design and application of these remarkable building blocks for the advancement of human health.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety and efficacy of an engineered hepatotropic AAV gene therapy for ornithine transcarbamylase deficiency in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 4. Evaluation of ανβ3-Mediated Tumor Expression with a 99mTc-Labeled Ornithine-Modified RGD Derivative During Glioblastoma Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing adenoviral-mediated in vivo gene therapy for ornithine transcarbamylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ornithine aminotransferase supports polyamine synthesis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diverse lipid conjugates for functional extra-hepatic siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preclinical Evaluation of a Clinical Candidate AAV8 Vector for Ornithine Transcarbamylase (OTC) Deficiency Reveals Functional Enzyme from Each Persisting Vector Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced intracellular uptake and endocytic pathway selection mediated by hemocompatible ornithine grafted chitosan polycation for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving siRNA Delivery In Vivo Through Lipid Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Improving siRNA Delivery In Vivo Through Lipid Conjugation | Semantic Scholar [semanticscholar.org]
- 19. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 20. Genetic Therapy Approaches for Ornithine Transcarbamylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Incorporation of Fmoc-D-Orn(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fmoc-D-Orn(Boc)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with unnatural configurations, cyclic peptides, and for the introduction of specific functionalities. The use of the D-enantiomer of ornithine can significantly impact the biological activity and enzymatic stability of the resulting peptide.
The orthogonal protection strategy is a key feature of this amino acid derivative.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][2][3] In contrast, the tert-butyloxycarbonyl (Boc) group on the δ-amino side chain is stable to these basic conditions but is readily removed by strong acids, such as trifluoroacetic acid (TFA), which is often used in the final cleavage step.[1] This differential stability allows for the selective deprotection of the α-amino group for peptide chain elongation, while the side chain remains protected until the final cleavage, or it can be selectively deprotected on-resin for further modifications like cyclization or branching.[1]
The incorporation of this compound follows the standard cycle of Fmoc-based SPPS. Careful selection of coupling reagents and monitoring of reaction completion are critical to ensure high purity and yield of the final peptide. Potential side reactions, such as aspartimide formation or diketopiperazine formation, should be considered, especially in certain sequences, although these are general concerns in Fmoc-SPPS and not specific to the incorporation of D-Ornithine.[3][4]
Quantitative Data Summary
The following table summarizes typical parameters for the incorporation of this compound in a standard SPPS protocol. Note that optimal conditions may vary depending on the specific peptide sequence, resin, and synthesizer used.
| Parameter | Value | Reagents/Conditions | Notes |
| Resin Swelling | 30-60 min | N,N-Dimethylformamide (DMF) | Essential for optimal reaction kinetics. |
| Fmoc Deprotection | 2 x 5-15 min | 20% (v/v) Piperidine in DMF | Two treatments ensure complete removal of the Fmoc group.[2][5] |
| Amino Acid Activation | 5-20 min | 3-5 equivalents of this compound, coupling agent (e.g., HBTU, DIC), and additive (e.g., HOBt, Oxyma) in DMF.[2][5] | Pre-activation is common, especially with carbodiimide-based methods. |
| Coupling Reaction | 1-4 hours | Activated amino acid solution added to the resin. | Reaction time can be extended for difficult couplings.[6] Monitoring with a colorimetric test (e.g., Kaiser test) is recommended.[5] |
| Final Cleavage & Side-Chain Deprotection | 1-3 hours | Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) | The Boc group on the ornithine side chain is removed during this step. |
Experimental Protocol: Single Coupling Cycle of this compound
This protocol details a single cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling agent (e.g., HBTU, HCTU, or DIC)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Additive (e.g., HOBt or Oxyma Pure, especially if using DIC)
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel (manual or automated)
Methodology:
-
Resin Washing: If starting from a previous step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove any residual reagents.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[2][5]
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[2][5]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5] A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of the free primary amine.[5]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.[2]
-
Add a base such as DIPEA (6-10 equivalents) to the activation mixture.
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sequences known to be difficult, the coupling time can be extended.[6]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a colorimetric test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visualizations
Caption: SPPS cycle for a single amino acid incorporation.
References
Application Note: On-Resin Side-Chain Cyclization of Peptides Using Ornithine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclic peptides are a prominent class of molecules in drug discovery, offering significant advantages over their linear counterparts, including enhanced proteolytic stability, improved receptor selectivity, and better bioavailability.[1] On-resin cyclization is an efficient solid-phase peptide synthesis (SPPS) strategy to generate these conformationally constrained structures. A common and robust method for achieving this is the formation of a lactam bridge between the side chain of a basic amino acid, such as ornithine, and an acidic amino acid like aspartic acid or glutamic acid.
This document provides a detailed protocol for the on-resin side-chain to side-chain lactamization of peptides. The success of this strategy hinges on an orthogonal protection scheme, where the side-chain protecting groups of the amino acids involved in the cyclization can be selectively removed without disturbing other protecting groups or the peptide's linkage to the resin.[1][2]
Core Principle: The Orthogonal Protection Strategy
While the request specifies the use of Fmoc-D-Orn(Boc)-OH, it is crucial to understand the requirements for selective on-resin deprotection. In standard Fmoc/tBu solid-phase synthesis, amino acids like Aspartic Acid and Glutamic Acid are protected with the acid-labile tert-butyl (tBu) group. The tert-butyloxycarbonyl (Boc) group on the ornithine side chain is also acid-labile and requires similar strong acidic conditions (e.g., high concentrations of trifluoroacetic acid, TFA) for removal.[2] Therefore, selectively removing the Orn(Boc) group on the resin without simultaneously removing other tBu-based protecting groups is not feasible.
To achieve selective on-resin deprotection for lactam bridge formation, the ornithine side chain must be protected by a group that is orthogonal to both the N-terminal Fmoc group (base-labile) and the other side-chain protecting groups (typically acid-labile, like tBu). A highly effective protecting group for this purpose is the 4-methoxytrityl (Mmt) group. The Mmt group is exceptionally sensitive to acid and can be removed under very mild acidic conditions (e.g., 1% TFA in DCM), which leave the tBu groups and the acid-labile resin linkage intact.[1]
Therefore, this protocol will utilize Fmoc-D-Orn(Mmt)-OH in combination with an acidic amino acid like Fmoc-L-Asp(OtBu)-OH to illustrate the standard and most reliable method for on-resin side-chain cyclization.
Caption: Orthogonal protection scheme for on-resin cyclization.
Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.
Protocol 1: Linear Peptide Synthesis via Fmoc-SPPS
This protocol outlines the assembly of the linear peptide on a solid support.
-
Resin Preparation: Swell Rink Amide resin (~0.5 mmol/g loading, 200 mg) in dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.[1]
-
Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF and agitate for 5 minutes. Drain and repeat with a second 5-minute treatment.[1][3]
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.[1]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (0.5 mmol, 5 eq.) with a coupling agent like HATU (0.5 mmol, 5 eq.) in DMF (2 mL).[1]
-
Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture.[1][3]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Monitoring & Washing: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). Wash the resin with DMF (5 x 5 mL).[1]
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence. Incorporate Fmoc-D-Orn(Mmt)-OH and Fmoc-L-Asp(OtBu)-OH at the desired positions for cyclization. After the final amino acid is coupled, do not remove the N-terminal Fmoc group.
Protocol 2: Selective Side-Chain Deprotection (Mmt Removal)
This step selectively exposes the ornithine side-chain amine for cyclization.
-
Resin Preparation: Wash the fully assembled, N-terminally Fmoc-protected peptidyl resin with dichloromethane (DCM) (5 x 5 mL).[1]
-
Deprotection Cocktail: Prepare a fresh solution of 1% TFA in DCM.
-
Mmt Removal: Add the 1% TFA/DCM solution to the resin and agitate. The solution will typically turn yellow as the Mmt cation is released. Collect the flow-through.[1]
-
Repetitive Treatment: Repeat the treatment with fresh 1% TFA/DCM solution for 2-minute intervals until the yellow color is no longer observed.
-
Washing and Neutralization: Wash the resin thoroughly with DCM (5 x 5 mL). To neutralize residual acid, wash with a solution of 10% DIPEA in DMF (2 x 5 mL), followed by a final comprehensive wash with DMF (5 x 5 mL).
Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)
This protocol describes the intramolecular reaction to form the cyclic peptide.
-
Cyclization Reagent Preparation: In a separate vial, dissolve a coupling agent like PyBOP (0.5 mmol, 5 eq.) and HOBt (0.5 mmol, 5 eq.) in DMF.
-
Cyclization Reaction: Add the coupling reagent solution to the resin, followed by DIPEA (1.0 mmol, 10 eq.). Agitate the reaction vessel at room temperature.[4]
-
Monitoring: The reaction progress can be monitored by taking a small sample of resin every 2-4 hours. Cleave the peptide from this small sample and analyze it via LC-MS to observe the conversion of the linear precursor to the cyclic product. The reaction is typically complete within 12-24 hours.[1][4]
-
Final Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL), then dry the resin under vacuum.
Protocol 4: Final Cleavage, Purification, and Analysis
This final stage cleaves the peptide from the resin and removes all remaining side-chain protecting groups.
-
N-Terminal Fmoc Deprotection: Perform the standard Fmoc deprotection as described in Protocol 1, Step 2, to expose the N-terminal amine. Wash thoroughly with DMF.[1]
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[1]
-
Cleavage Reaction: Add the cleavage cocktail (5-10 mL) to the dry, cyclized peptidyl resin. Agitate at room temperature for 2-3 hours.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to cold diethyl ether.[1][5]
-
Isolation and Purification: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]
-
Analysis: Confirm the molecular weight of the purified cyclic peptide using MALDI-ToF or LC-MS.
Workflow and Data Presentation
Caption: Overall experimental workflow for on-resin peptide cyclization.
Table 1: Key Materials and Reagents
| Material/Reagent | Purpose | Protocol Step |
| Rink Amide Resin | Solid support for peptide synthesis | 1 |
| Fmoc-Protected Amino Acids | Building blocks for peptide chain | 1 |
| Fmoc-D-Orn(Mmt)-OH | Ornithine source for cyclization | 1 |
| Fmoc-L-Asp(OtBu)-OH | Acidic residue source for cyclization | 1 |
| DMF, DCM | Solvents for washing and reactions | All |
| 20% Piperidine in DMF | N-terminal Fmoc group removal | 1, 4 |
| HATU, PyBOP, HOBt | Coupling/Activation reagents | 1, 3 |
| DIPEA | Activation base | 1, 2, 3 |
| 1% TFA in DCM | Selective Mmt group removal | 2 |
| 95% TFA / 2.5% TIS / 2.5% H₂O | Cleavage from resin & side-chain deprotection | 4 |
| Diethyl Ether (cold) | Crude peptide precipitation | 4 |
Table 2: Representative Quantitative Data Summary
This table provides a template for recording experimental results. Yields and purities can vary significantly based on the peptide sequence, length, and reaction conditions.
| Stage | Metric | Example Result | Notes |
| Linear Peptide | Crude Purity (LC-MS) | >85% | Purity before cyclization step. |
| On-Resin Cyclization | Conversion Rate (LC-MS) | >90% | Monitored by cleaving a small resin sample. Reaction time: 12-24 h.[1] |
| Crude Cyclic Peptide | Crude Purity (LC-MS) | 60-80% | Purity after cleavage and precipitation.[6] |
| Purified Cyclic Peptide | Final Yield (after HPLC) | 15-30% | Overall yield based on initial resin loading. |
| Purified Cyclic Peptide | Final Purity (HPLC) | >95% | Purity required for biological assays.[4] |
| Purified Cyclic Peptide | Molecular Weight (Mass Spectrometry) | Matches Expected | Confirms identity (e.g., [M+H]⁺). |
References
Synthesis of Lactam-Bridged Peptides with D-Ornithine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of lactam-bridged peptides incorporating D-ornithine. The methodologies described herein focus on solid-phase peptide synthesis (SPPS) and on-resin cyclization techniques, which offer a streamlined and efficient approach for generating these conformationally constrained molecules. Such peptides are of significant interest in drug discovery due to their enhanced proteolytic stability, increased receptor selectivity, and improved bioavailability compared to their linear counterparts.[1]
Core Concepts and Workflow
The synthesis of lactam-bridged peptides containing D-ornithine relies on an orthogonal protection strategy. This approach allows for the selective deprotection of the D-ornithine side-chain and the side-chain of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) to form an intramolecular amide bond, or lactam bridge, while the peptide remains attached to the solid support.
The general workflow for the synthesis is as follows:
-
Linear Peptide Assembly: The linear peptide is synthesized on a suitable solid support using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). Amino acids with orthogonal side-chain protecting groups are incorporated at the positions intended for cyclization. For D-ornithine, a common choice is the 4-methoxytrityl (Mmt) group, which is highly acid-labile.
-
Selective Side-Chain Deprotection: The Mmt protecting group on the D-ornithine side-chain is selectively removed on-resin using a very dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This condition is mild enough to leave other acid-labile protecting groups, such as tert-butyl (tBu), intact.
-
On-Resin Lactamization: An intramolecular amide bond is formed between the deprotected D-ornithine side-chain amine and the side-chain carboxyl group of an acidic amino acid. This reaction is mediated by standard peptide coupling reagents.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail.
-
Purification and Analysis: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Protocols
Protocol 1: Linear Peptide Synthesis on Rink Amide Resin
This protocol describes the manual synthesis of a linear peptide on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Rink Amide resin (loading capacity: 0.4-0.8 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-D-Orn(Mmt)-OH and an appropriate Fmoc-Asp(OtBu)-OH or Fmoc-Glu(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (0.1 mmol) in DMF in a peptide synthesis vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 10 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (5 equivalents), HBTU (4.9 equivalents), and HOBt (5 equivalents) in DMF.
-
Add DIPEA (10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Protocol 2: On-Resin Cyclization via Lactam Bridge Formation
Procedure:
-
Selective Mmt Deprotection:
-
Wash the fully assembled peptidyl-resin with DCM (5 times).
-
Prepare a fresh solution of 1% TFA in DCM.
-
Add the 1% TFA/DCM solution to the resin and shake for 2 minutes. Collect the filtrate. The appearance of a yellow color indicates the cleavage of the Mmt cation.[1]
-
Repeat the treatment with fresh 1% TFA/DCM solution until the yellow color is no longer observed.
-
Wash the resin with DCM (3 times).
-
Neutralize the resin with a solution of 10% DIPEA in DMF (2 times for 5 minutes each).
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
On-Resin Lactamization:
-
Swell the resin in DMF.
-
In a separate vial, dissolve a coupling reagent such as HBTU (5 equivalents) and HOBt (5 equivalents) in DMF.
-
Add DIPEA (10 equivalents) to the coupling reagent solution.
-
Add the activated coupling solution to the resin.
-
Shake the reaction vessel at room temperature for 12-24 hours.
-
Monitor the cyclization by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.[1]
-
Once the cyclization is complete, wash the resin with DMF (5 times) and DCM (3 times).
-
Protocol 3: Cleavage, Deprotection, and Purification
Procedure:
-
Final Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform the Fmoc deprotection as described in Protocol 1, Step 2.
-
Resin Drying: Wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection:
-
Peptide Precipitation:
-
Reduce the volume of the filtrate with a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
-
Data Presentation
The following table provides representative quantitative data for the synthesis of a cyclic peptide, Gramicidin S, which contains D-phenylalanine. While not a D-ornithine containing peptide, the synthetic strategy is analogous and the data serves as a good benchmark for expected outcomes.
| Parameter | Value | Method of Determination | Reference |
| Crude Peptide Purity | 40 - 80% | Analytical RP-HPLC | [2] |
| Final Purity (after HPLC) | >95% | Analytical RP-HPLC | [3] |
| Overall Yield | ~69% | Mass of final product relative to initial resin loading | [3] |
| Molecular Weight Confirmation | Expected mass observed | Mass Spectrometry (e.g., ESI-MS) | [1][4] |
| Structural Confirmation | Conformation consistent with cyclic structure | 2D NMR Spectroscopy (e.g., COSY, NOESY) |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key stages in the solid-phase synthesis and on-resin cyclization of a D-ornithine containing lactam-bridged peptide.
Caption: Workflow for the synthesis of lactam-bridged peptides.
Chemical Reaction Pathway
The core chemical transformation involves the formation of an amide bond between the side chains of D-ornithine and an acidic amino acid.
Caption: Chemical pathway of on-resin side-chain lactamization.
Signaling Pathway: Peptide Ligand Activation of a G-Protein Coupled Receptor (GPCR)
Lactam-bridged peptides are often designed to mimic or inhibit the function of natural peptide ligands that act on G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade.[2][5][6]
Caption: Generalized GPCR signaling pathway activated by a peptide ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Fmoc-D-Orn(Boc)-OH in the Synthesis of Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) have emerged as powerful tools for the intracellular delivery of a wide range of therapeutic molecules, including proteins, nucleic acids, and small molecule drugs, which otherwise exhibit poor membrane permeability. A key strategy in the design of effective CPPs is the incorporation of non-proteinogenic amino acids to enhance their properties. Fmoc-D-Orn(Boc)-OH, a protected D-enantiomer of ornithine, is a critical building block in this context. The incorporation of D-ornithine into peptide sequences can significantly improve their proteolytic stability, a crucial factor for in vivo applications, without compromising the positive charge essential for cellular uptake.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of CPPs, their purification, and the evaluation of their cellular uptake.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 118476-89-4 | --INVALID-LINK-- |
| Molecular Formula | C₂₅H₃₀N₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 454.52 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Purity (HPLC) | ≥98.0% | --INVALID-LINK-- |
| Enantiomeric Purity | ≥99.5% | --INVALID-LINK-- |
| Solubility | Soluble in DMF | --INVALID-LINK-- |
Experimental Protocols
I. Synthesis of a Model Cell-Penetrating Peptide: Fluorescein-(D-Orn)₈-NH₂
This protocol describes the synthesis of a model octa-D-ornithine CPP labeled with fluorescein at the N-terminus using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents:
-
This compound
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Fluorescein isothiocyanate (FITC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, anhydrous
-
Acetonitrile (ACN), HPLC grade
Instrumentation:
-
Automated microwave peptide synthesizer or manual SPPS reaction vessel
-
Lyophilizer
-
High-performance liquid chromatography (HPLC) system (analytical and preparative)
-
Mass spectrometer (e.g., ESI-MS)
Protocol:
-
Resin Swelling: Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature or according to the optimized protocol for an automated synthesizer.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2, 3, and 4 for the remaining seven D-ornithine residues.
-
N-terminal Fmoc Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group as described in step 2.
-
Fluorescein Labeling:
-
Dissolve FITC (1.5 eq.) and DIPEA (3 eq.) in DMF.
-
Add the solution to the resin and react for 4 hours at room temperature in the dark.
-
Wash the resin with DMF (5x), DCM (3x), and methanol (3x).
-
-
Cleavage and Global Deprotection:
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether three times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide by preparative reverse-phase HPLC.
-
Analyze the fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired product.
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy powder.
-
Illustrative Synthesis and Purification Data:
The following table presents typical data for the synthesis and purification of a poly-D-ornithine CPP.
| Parameter | Result |
| Crude Peptide Yield | 75-85% |
| Crude Peptide Purity (by HPLC) | 60-70% |
| Final Yield after Purification | 25-35% |
| Final Purity (by HPLC) | >98% |
| Observed Mass (ESI-MS) | Consistent with the calculated mass |
II. Evaluation of Cellular Uptake of Fluorescein-(D-Orn)₈-NH₂
This protocol describes a method to quantify the cellular uptake of the synthesized CPP using flow cytometry.
Materials and Reagents:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Fluorescein-(D-Orn)₈-NH₂ (synthesized and purified)
-
Trypan Blue solution
Instrumentation:
-
Flow cytometer
-
Confocal microscope (for visualization)
-
Cell culture incubator
Protocol:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed HeLa cells in 24-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare a stock solution of Fluorescein-(D-Orn)₈-NH₂ in sterile water or PBS.
-
On the day of the experiment, replace the culture medium with fresh serum-free medium containing the desired concentration of the peptide (e.g., 1, 5, 10 µM).
-
Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) at 37°C.
-
-
Cell Harvesting and Preparation:
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized peptide.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the cell pellet in 500 µL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting at 488 nm and measuring the emission at ~520 nm.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the gated cell population.
-
Use untreated cells as a negative control.
-
Illustrative Cellular Uptake Data:
The following table shows representative quantitative data for the cellular uptake of a poly-D-ornithine CPP in HeLa cells.
| Peptide Concentration | Mean Fluorescence Intensity (Arbitrary Units) |
| 1 µM | 1500 |
| 5 µM | 7500 |
| 10 µM | 18000 |
III. Investigation of Cellular Uptake Mechanism
This protocol utilizes endocytosis inhibitors to elucidate the primary pathways involved in the cellular uptake of the D-ornithine CPP.
Protocol:
-
Pre-treatment with Inhibitors:
-
Seed HeLa cells as described in the cellular uptake protocol.
-
One hour prior to peptide treatment, replace the medium with fresh serum-free medium containing one of the following endocytosis inhibitors at their effective, non-toxic concentrations:
-
Chlorpromazine (10 µg/mL): Inhibitor of clathrin-mediated endocytosis.
-
Genistein (200 µM): Inhibitor of caveolae-mediated endocytosis.
-
Amiloride (50 µM): Inhibitor of macropinocytosis.
-
Incubation at 4°C: As a general inhibitor of energy-dependent uptake.
-
-
-
Peptide Treatment and Analysis:
-
After the 1-hour pre-incubation, add Fluorescein-(D-Orn)₈-NH₂ to the inhibitor-containing medium at a final concentration of 10 µM.
-
Incubate for 2 hours.
-
Harvest, prepare, and analyze the cells by flow cytometry as described previously.
-
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with both the peptide and an inhibitor to that of cells treated with the peptide alone. A significant reduction in fluorescence intensity in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
Illustrative Data for Uptake Mechanism Study:
| Treatment | % Uptake (relative to control) |
| Peptide Only (Control) | 100% |
| + Chlorpromazine | 45% |
| + Genistein | 85% |
| + Amiloride | 30% |
| Incubation at 4°C | 15% |
Visualizations
Experimental Workflow for CPP Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of a D-ornithine containing CPP.
Cellular Uptake Pathways of Cationic CPPs
Caption: Major endocytic pathways for the cellular uptake of cationic cell-penetrating peptides.
Conclusion
This compound is an invaluable building block for the synthesis of cell-penetrating peptides with enhanced stability and efficacy. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and biological evaluation of D-ornithine-containing CPPs. The orthogonal protection strategy offered by this compound allows for its seamless integration into standard Fmoc-SPPS workflows. The systematic evaluation of cellular uptake and the elucidation of the internalization mechanisms are critical steps in the development of novel and efficient drug delivery systems based on these modified peptides. The provided data and methodologies serve as a foundational resource for researchers and professionals in the field of drug development.
References
Utilizing Fmoc-D-Orn(Boc)-OH in Peptide Stapling: Application Notes and Protocols for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Fmoc-D-Orn(Boc)-OH and related strategies in peptide stapling, a powerful technique to enhance the therapeutic potential of peptides. These methods are critical for developing next-generation therapeutics targeting intracellular protein-protein interactions (PPIs), which are often considered "undruggable" with conventional small molecules or large biologics.
Introduction to Peptide Stapling
Peptide stapling is a chemical modification strategy that introduces a covalent cross-link between two amino acid side chains within a peptide. This "staple" locks the peptide into a specific conformation, typically an α-helix, which is a common secondary structure motif involved in PPIs. By pre-organizing the peptide into its bioactive conformation, stapling can confer several advantageous properties:
-
Enhanced Helicity: Stapling significantly increases and stabilizes the α-helical content of peptides, which is often lost when short peptides are removed from their native protein context.
-
Increased Proteolytic Resistance: The constrained conformation of stapled peptides hinders the access of proteases, leading to a longer biological half-life.
-
Improved Cell Permeability: The introduction of a hydrocarbon staple can enhance the lipophilicity of the peptide, facilitating its entry into cells to reach intracellular targets.
-
Higher Target Affinity: By reducing the entropic penalty of binding, stapled peptides can exhibit significantly higher affinity for their target proteins.
This compound, a protected form of the non-proteinogenic amino acid D-ornithine, is a versatile building block in solid-phase peptide synthesis (SPPS) that can be utilized in certain peptide stapling techniques, particularly for forming lactam bridges. However, the most prevalent method for creating robust, cell-permeable stapled peptides for targeting intracellular PPIs is all-hydrocarbon stapling via ring-closing metathesis (RCM). This document will focus on the all-hydrocarbon stapling methodology, while also providing context for lactam stapling.
Data Presentation: Stapled vs. Linear Peptides
The advantages of peptide stapling are clearly demonstrated by comparing the physicochemical and biological properties of stapled peptides with their linear, unstapled counterparts.
| Property | Linear Peptide | Stapled Peptide | Fold Improvement | Reference |
| α-Helicity (%) | 5 - 20% | 60 - 95% | 3 - 19x | [1] |
| Proteolytic Half-life (t½) | < 1 minute | > 2000 minutes | > 2000x | [1][2] |
| Binding Affinity (Kd) | Micromolar (µM) | Nanomolar (nM) | 10 - 1000x | [3] |
| Cellular Uptake | Low / Negligible | Moderate to High | Variable | [4] |
Table 1: Comparison of key performance metrics between typical linear and all-hydrocarbon stapled peptides.
| Peptide | Stapling Strategy | % Helicity | Proteolytic Half-life (vs. Proteinase K) | Reference |
| Unconstrained Peptide | None | Low | 0.27 minutes | [1] |
| Lactam-Stapled Peptide | i, i+4 | Moderate | Significantly increased vs. linear | [1] |
| Hydrocarbon-Stapled Peptide | i, i+4 | High | ~2000 minutes | [1] |
Table 2: Comparative analysis of different stapling strategies on peptide properties.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Olefin-Containing Peptide
This protocol outlines the manual synthesis of a linear peptide containing two non-natural, olefin-bearing amino acids (e.g., (S)-2-(4'-pentenyl)alanine, referred to as S5) for subsequent all-hydrocarbon stapling.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-S5-OH)
-
Coupling reagents: HCTU (or HBTU/HATU), and N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes and drain. Repeat this step once more for a total of two deprotection steps.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HCTU (or equivalent, 2.9 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature. For coupling of the sterically hindered Fmoc-S5-OH and the subsequent amino acid, extend the coupling time to 90-120 minutes and consider double coupling.[3]
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: On-Resin All-Hydrocarbon Stapling via Ring-Closing Metathesis (RCM)
This protocol describes the cyclization of the resin-bound, olefin-containing peptide using a Grubbs' catalyst.
Materials:
-
Resin-bound peptide with two olefinic side chains
-
Grubbs' First-Generation Catalyst
-
1,2-Dichloroethane (DCE), anhydrous
-
Nitrogen or Argon gas source
Methodology:
-
Resin Preparation: After the final amino acid coupling and Fmoc deprotection (if the N-terminus is not to be capped), wash the resin-bound peptide thoroughly with DCM and then with anhydrous DCE.
-
Catalyst Solution Preparation: In a separate, dry flask under an inert atmosphere (N2 or Ar), dissolve Grubbs' First-Generation Catalyst (0.1 - 0.3 equivalents relative to resin loading) in anhydrous DCE to make a ~5-10 mM solution.[5]
-
Metathesis Reaction:
-
Add the catalyst solution to the resin-peptide slurry.
-
Gently agitate the mixture under an inert atmosphere at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. The stapled peptide will have a lower mass (due to the loss of ethylene) and typically a shorter retention time than the linear precursor.
-
Drain the catalyst solution.
-
-
Repeat Reaction (Optional but Recommended): For improved conversion, repeat step 3 with a fresh solution of the Grubbs' catalyst.
-
Washing: Wash the resin extensively with DCE (3-5 times) and DCM (3-5 times) to remove the ruthenium catalyst and byproducts.
Protocol 3: Peptide Cleavage, Deprotection, and Purification
This protocol details the final steps to obtain the purified stapled peptide.
Materials:
-
Stapled peptide on resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Acetonitrile (ACN) and water (HPLC grade)
-
Reverse-phase HPLC system with a C18 column
Methodology:
-
Resin Drying: Dry the resin-bound stapled peptide under vacuum.
-
Cleavage and Deprotection:
-
Add the cold cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate to a large excess of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by reverse-phase HPLC using a water/ACN gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product, confirm the mass by mass spectrometry, and lyophilize to obtain the pure stapled peptide.
-
Visualization of Key Pathways and Workflows
Signaling Pathways Targeted by Stapled Peptides
Stapled peptides are particularly effective at disrupting intracellular protein-protein interactions that are key nodes in signaling pathways implicated in diseases like cancer.
Caption: The Bcl-2 family protein interaction pathway in apoptosis.
Caption: The canonical Wnt signaling pathway.
Experimental Workflow for Stapled Peptide Synthesis and Analysis
The overall process for developing a stapled peptide therapeutic involves several key stages, from initial design to final biological evaluation.
Caption: Experimental workflow for stapled peptide development.
Conclusion
The use of this compound for lactam stapling and, more prominently, the incorporation of olefin-bearing amino acids for all-hydrocarbon stapling, represent powerful strategies in modern drug discovery. These techniques enable the transformation of biologically active but unstable peptides into promising therapeutic candidates with enhanced structural stability, proteolytic resistance, and cell permeability. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers and scientists to harness the potential of peptide stapling in the development of novel therapeutics for a wide range of diseases.
References
- 1. A “Cross-Stitched” Peptide with Improved Helicity and Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and development of stapled transmembrane peptides that disrupt the activity of G-protein–coupled receptor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
Applications of Fmoc-D-Orn(Boc)-OH in Peptidomimetics and Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Orn(Boc)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-N-δ-(tert-butyloxycarbonyl)-D-ornithine, is a cornerstone building block in modern peptide chemistry, particularly in the fields of peptidomimetics and drug design. The incorporation of this non-proteinogenic D-amino acid into peptide sequences offers a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced pharmacological properties, such as increased metabolic stability, improved bioavailability, and greater receptor selectivity.
The unique structural features of this compound are central to its utility. The D-configuration of the α-carbon provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby extending the in-vivo half-life of the resulting peptide. Furthermore, the orthogonal protection scheme, featuring the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the δ-amino side chain, allows for selective deprotection and modification. This enables the synthesis of complex peptide architectures, such as lactam-bridged cyclic peptides, which are conformationally constrained and often exhibit enhanced receptor affinity and selectivity.
These application notes provide a comprehensive overview of the strategic use of this compound in the design and synthesis of peptidomimetics, complete with detailed experimental protocols and illustrative quantitative data.
Physicochemical and Structural Data
The properties of this compound are well-suited for standard solid-phase peptide synthesis (SPPS) workflows.
| Property | Value |
| IUPAC Name | (2R)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-5-[(tert-butoxycarbonyl)amino]pentanoic acid |
| CAS Number | 118476-89-4 |
| Molecular Formula | C₂₅H₃₀N₂O₆ |
| Molecular Weight | 454.52 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% (HPLC) |
| Storage Temperature | 2-8°C |
| Solubility | Soluble in DMF, DMSO |
Key Applications and Quantitative Data
The incorporation of D-ornithine using this compound has been instrumental in the development of potent and selective peptidomimetics targeting a range of biological receptors and enzymes.
Opioid Receptor Modulation
The design of cyclic opioid peptides with enhanced stability and receptor selectivity is a key area of research for the development of novel analgesics with reduced side effects. The introduction of a D-amino acid at position 2 is critical for μ-opioid receptor (MOR) agonist activity.[1] The conformational constraint imposed by cyclization, often achieved through the side chain of ornithine, can significantly influence binding affinity and selectivity for MOR, δ-opioid receptor (DOR), and κ-opioioid receptor (KOR).
Table 1: Receptor Binding Affinities (Kᵢ) of Cyclic Opioid Peptidomimetics
| Compound | Sequence | MOR Kᵢ (nM) | DOR Kᵢ (nM) | KOR Kᵢ (nM) |
| RP-170 | Tyr-c[D-Lys -Phe-Phe-Asp]NH₂ | 0.55 ± 0.02 | 198 ± 4.5 | 1.52 ± 0.20 |
| RP-171 | Tyr-c[(R)-β³-Lys -Phe-Phe-Asp]NH₂ | 29 ± 4.32 | >1000 | 420 ± 23 |
| RP-172 | Tyr-c[(S)-β³-Lys -Phe-Phe-Asp]NH₂ | 950 ± 45 | >1000 | >1000 |
Data from a study on related cyclic opioid peptidomimetics containing D-Lysine, a close structural analog of D-Ornithine, illustrating the impact of stereochemistry and backbone modification on receptor affinity.[2]
Enzyme Inhibition
Peptidomimetics containing D-ornithine have also been developed as potent enzyme inhibitors. For example, derivatives of ornithine have been synthesized and evaluated as inhibitors of Angiotensin-Converting Enzyme (ACE), a key target in the management of hypertension.
Table 2: Inhibitory Activity (IC₅₀) of Ornithine-Based ACE Inhibitors
| Compound | Structure | ACE IC₅₀ (µM) |
| 10 [MTP-Orn-Pro] | (S)-1-(3-Mercapto-2-methyl-1-oxopropyl)-L-ornithyl-L-proline | 0.08 |
| 11 [HTP-Orn-Pro] | (S)-1-(3-Mercapto-1-oxopropyl)-L-ornithyl-L-proline | 0.12 |
| 14 [TA-Orn-Pro] | 1-(3-Mercapto-1-oxopropyl)-L-ornithyl-L-proline (Thiorphan analog) | 0.25 |
| 20 [BPA-Orn-Pro] | 1-(2-Benzyl-3-mercaptopropanoyl)-L-ornithyl-L-proline | 0.50 |
Data from a structure-activity relationship study of tripeptidomimics as ACE inhibitors, demonstrating the inhibitory potency of ornithine-containing compounds.[3]
Antimicrobial Peptides (AMPs)
The incorporation of D-amino acids is a well-established strategy to enhance the proteolytic stability and efficacy of antimicrobial peptides. While specific data for D-Ornithine containing AMPs is not detailed here, the following data for an all-D-amino acid peptide illustrates the principle.
Table 3: Antimicrobial (MIC in µM) and Hemolytic Activity of a D-enantiomeric AMP
| Peptide | E. coli (ATCC 25922) | S. aureus (ATCC 29213) | C. albicans (ATCC 14053) | Hemolytic Activity (% lysis at 100 µM) |
| Polybia-MPI (All L) | 64 | 128 | 16 | ~10% |
| D-MPI (All D) | 64 | 64 | 16 | <5% |
This data for an all-D-amino acid peptide (D-MPI) compared to its all-L counterpart highlights the improved or comparable antimicrobial activity and significantly reduced hemolytic activity conferred by the D-configuration.[4]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of peptidomimetics using this compound.
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for the incorporation of this compound into a peptide chain on a solid support.
1. Resin Selection and Swelling: a. Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid). b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. c. Drain the piperidine solution. d. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal. e. Drain and wash the resin thoroughly with DMF (5-6 times).
3. Amino Acid Coupling: a. In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 eq.) in DMF. b. Add N,N-Diisopropylethylamine (DIEA) (6-10 eq.) to the amino acid solution to activate the carboxylic acid. Allow the mixture to pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. To monitor the completion of the coupling reaction, a Kaiser test can be performed on a few beads of the resin. A negative test (beads remain colorless) indicates a complete reaction.
4. Washing: a. After the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Cyclization via Lactam Bridge Formation
This protocol describes the formation of a cyclic peptide by creating an amide bond between the N-terminal amine and the side-chain amine of an ornithine residue.
1. Linear Peptide Synthesis: a. Synthesize the linear peptide sequence on a suitable resin (e.g., 2-chlorotrityl chloride resin) using Protocol 1, incorporating this compound at the desired position. b. After the final coupling step, remove the N-terminal Fmoc group as described in Protocol 1, step 2.
2. Selective Side-Chain Deprotection: a. Wash the peptide-resin with DCM. b. Treat the resin with a solution of 1-5% Trifluoroacetic acid (TFA) in DCM for 10-30 minutes to selectively remove the Boc group from the ornithine side chain. Repeat as necessary until deprotection is complete, monitoring with a chloranil test. c. Wash the resin thoroughly with DCM and then DMF to neutralize and remove residual acid.
3. Cyclization: a. Swell the peptide-resin in DMF. b. Add a coupling reagent cocktail (e.g., HATU/HOAt/DIEA or PyBOP/DIEA in DMF) to the resin. c. Agitate the reaction mixture for 4-24 hours at room temperature. d. Monitor the cyclization reaction by taking small resin samples for cleavage and analysis by HPLC-MS.
4. Cleavage and Deprotection: a. Once cyclization is complete, wash the resin with DMF and DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups. c. Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and lyophilize.
5. Purification: a. Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in peptidomimetic synthesis.
Caption: Orthogonal protection scheme of this compound.
Caption: General workflow for a single Fmoc-SPPS cycle.
Caption: Workflow for on-resin lactam bridge cyclization.
Conclusion
This compound is an indispensable tool for the rational design and synthesis of peptidomimetics with enhanced therapeutic potential. Its D-configuration provides crucial resistance to proteolysis, while its orthogonal protecting groups offer the synthetic flexibility required for creating complex structures such as conformationally constrained cyclic peptides. The strategic incorporation of this compound enables the fine-tuning of biological activity, leading to the development of potent and selective ligands for a variety of drug targets. The protocols and data presented herein serve as a valuable resource for researchers engaged in peptide-based drug discovery, providing a solid foundation for the synthesis and evaluation of next-generation therapeutic agents.
References
- 1. Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship study between Ornithyl-Proline and Lysyl-Proline based tripeptidomimics as angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Stable and Potent δ/μ Opioid Peptides: Analogues of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Manual vs. Automated Solid-Phase Synthesis of D-Ornithine Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids like D-ornithine into peptide sequences is a powerful strategy in drug discovery and development. D-amino acids can confer resistance to enzymatic degradation, enhancing the in-vivo half-life of peptide-based therapeutics.[1][2][3] Ornithine itself is a versatile residue, allowing for further modifications such as guanidinylation to form arginine analogs.[4][5] This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for producing D-ornithine-containing peptides, complete with experimental protocols and quantitative data to guide researchers in selecting the optimal synthesis strategy.
Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7] This approach simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.[6][8] The most common strategy employed is the Fmoc/tBu approach, which offers mild reaction conditions.[6][9]
The choice between manual and automated SPPS is a critical decision that impacts throughput, purity, cost, and the level of control over the synthesis process.[10] While manual synthesis offers flexibility for troubleshooting complex sequences, automated synthesis provides high reproducibility and throughput, which is crucial for high-throughput screening and lead optimization.[10][11]
Performance Comparison: Manual vs. Automated Synthesis
The selection of a synthesis method can significantly influence the outcome, especially when incorporating bulky or non-standard amino acids like D-ornithine.[11] The following table summarizes key quantitative data comparing manual and automated SPPS.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis | Key Considerations |
| Synthesis Time per Cycle | 80 - 150 minutes[10][12] | 30 - 90 minutes (standard); can be minutes with microwave assistance[10][11] | Automated systems, especially those with microwave heating, significantly reduce synthesis time.[10][13] |
| Hands-on Time per Cycle | 1 - 2 hours[11] | 5 - 15 minutes (for setup)[11] | Automation allows for "walk-away" operation, freeing up researcher time.[14] |
| Crude Purity | Can be higher with expert optimization (e.g., average of 70% in one study)[10][12] | Typically consistent and high for standard sequences (e.g., 85-98%); may require optimization for difficult couplings.[11] A comparative study showed an average purity of 50% for microwave-assisted automated synthesis of the same peptides.[10] | Purity is highly sequence-dependent. Manual synthesis allows for real-time adjustments for difficult couplings.[10] |
| Yield | Highly dependent on operator skill and sequence. | Generally reproducible and high due to consistent reagent delivery and washing.[10][11] | Automated systems offer higher reproducibility.[10][11][14] |
| Reagent Consumption | Can be higher due to manual dispensing.[11] | Optimized and generally lower due to precise, automated dispensing. | Automated synthesizers can be programmed to use minimal necessary reagents. |
| Cost | Lower initial equipment cost.[10] | Higher initial investment for the synthesizer.[10] | The long-term cost-effectiveness of automation depends on the scale and frequency of synthesis. |
| Reproducibility | Lower and operator-dependent.[10][11] | High, with consistent results between runs.[10][11][14] | Automation is advantageous for producing multiple batches under consistent conditions.[10] |
| Throughput | Low, typically one peptide at a time.[11] | High, with the capability for multiple parallel syntheses.[11][14] | Automated synthesizers are ideal for screening libraries of peptides. |
Experimental Protocols
The following are generalized protocols for the synthesis of a D-ornithine containing peptide using Fmoc/tBu chemistry. These should be optimized based on the specific peptide sequence and available laboratory equipment.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-D-Orn(Boc)-OH and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagent (e.g., HCTU, HATU)[2]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (0.1 mmol) in DMF in the reaction vessel for at least 30 minutes.[8] Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (3-5 times).[8]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound) (3-5 equivalents) and the coupling reagent (e.g., HCTU) (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test.[15] If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[8]
-
Centrifuge to pellet the crude peptide and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Automated Solid-Phase Peptide Synthesis Protocol
This protocol outlines a standard cycle for an automated peptide synthesizer. The specific programming and reagent volumes will vary depending on the instrument.
Reagents and Consumables:
-
Pre-loaded amino acid vials (including this compound)
-
Resin-loaded reaction vessel
-
Deprotection solution: 20% piperidine in DMF
-
Coupling solution: Amino acid/Coupling reagent (e.g., HCTU)/DIPEA in DMF
-
Washing solvent: DMF
-
Cleavage cocktail
-
Cold diethyl ether
Automated Synthesizer Program:
-
Resin Swelling: The synthesizer will automatically swell the resin in DMF for a pre-programmed duration (e.g., 30-60 minutes).[2]
-
Fmoc Deprotection: The instrument will deliver the deprotection solution to the reaction vessel, incubate for a set time (e.g., 3-5 minutes), drain, and repeat. This is followed by a series of automated DMF washes.[2]
-
Coupling: The synthesizer will deliver the pre-activated amino acid solution to the reaction vessel and allow the coupling reaction to proceed for a specified time (e.g., 30-60 minutes). Some synthesizers have heating capabilities to improve coupling efficiency for sterically hindered residues.[14]
-
Washing: The instrument will perform a series of automated DMF washes to remove unreacted reagents.
-
Cycle Repetition: The synthesizer will automatically repeat the deprotection, coupling, and washing cycles for each amino acid in the sequence.
-
Final Cleavage Preparation: After the final cycle, the synthesizer will perform a final deprotection and wash the resin with DCM to prepare for cleavage.
-
Cleavage and Purification: The cleavage and purification steps are typically performed manually following the synthesis, as described in the manual protocol (steps 7 and 8).
Visualizing the Workflow
To better understand the processes, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and a comparison of the manual and automated approaches.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
- 15. wernerlab.weebly.com [wernerlab.weebly.com]
Application Notes and Protocols: Fmoc-D-Orn(Boc)-OH for the Synthesis of Conformationally Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide-based drug discovery, achieving metabolic stability and high receptor affinity are paramount challenges. Native peptides are often susceptible to rapid degradation by proteases and can adopt multiple conformations, only one of which may be biologically active. The incorporation of non-proteinogenic amino acids, such as D-amino acids, and the introduction of cyclic constraints are powerful strategies to overcome these limitations. Fmoc-D-Orn(Boc)-OH is a key building block in this endeavor, enabling the synthesis of conformationally restricted peptides with enhanced therapeutic potential.
The D-configuration of the alpha-carbon in D-ornithine provides inherent resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] Furthermore, the ornithine side chain, with its terminal amino group, serves as a versatile handle for introducing conformational constraints, most notably through the formation of a lactam bridge. This intramolecular cyclization dramatically reduces the conformational flexibility of the peptide backbone, locking it into a more defined and biologically active structure.
These conformationally constrained cyclic peptides often exhibit improved receptor selectivity, increased potency, and enhanced bioavailability compared to their linear counterparts.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in solid-phase peptide synthesis (SPPS) and subsequent on-resin cyclization to generate lactam-bridged, conformationally constrained peptides.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 118476-89-4 |
| Molecular Formula | C₂₅H₃₀N₂O₆ |
| Molecular Weight | 454.5 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO |
| Storage | 2-8°C |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide using this compound
This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. The process involves sequential steps of Fmoc deprotection and amino acid coupling.
Materials:
-
This compound
-
Other required Fmoc-protected amino acids
-
Rink Amide resin (0.3 - 0.7 mmol/g loading capacity)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.[4]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.[5]
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[5][6]
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[7]
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) with HBTU (3-5 equivalents) and HOBt (3-5 equivalents) in DMF for 2-5 minutes. Add DIPEA (6-10 equivalents) to the solution.[5]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin-bound linear peptide with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: On-Resin Side-Chain to Side-Chain Lactam Bridge Formation
This protocol describes the formation of a lactam bridge between the side chain of D-ornithine and the side chain of an acidic amino acid (e.g., D-Aspartic acid). Crucially, for selective on-resin deprotection of the ornithine side chain, a protecting group orthogonal to the Boc/tBu groups used for other side chains is required. Therefore, for this specific application, Fmoc-D-Orn(Mmt)-OH (where Mmt is 4-Methoxytrityl) should be used during the linear synthesis instead of this compound. The Mmt group is highly acid-labile and can be removed under very mild acidic conditions that leave the tBu-based protecting groups and the resin linkage intact.
Materials:
-
Resin-bound linear peptide containing Fmoc-D-Orn(Mmt)-OH and an acidic amino acid with a tBu-protected side chain (e.g., Fmoc-D-Asp(OtBu)-OH).
-
1% (v/v) Trifluoroacetic acid (TFA) in DCM
-
DCM, DMF
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA
Procedure:
-
Selective Mmt Deprotection:
-
Wash the resin-bound peptide with DCM (3 times).
-
Treat the resin with 1% TFA in DCM for 2 minutes (repeat 5-10 times until the yellow color of the trityl cation is no longer observed).
-
Wash the resin thoroughly with DCM (5 times) and DMF (5 times).
-
-
On-Resin Cyclization (Lactamization):
-
Swell the resin in DMF.[5]
-
In a separate vial, dissolve PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF.[5]
-
Add the activation solution to the resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours.[5]
-
Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Once the reaction is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Final Cleavage and Deprotection:
-
Prepare a cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Data Presentation: Conformational Analysis
The primary goal of introducing a D-amino acid and a lactam bridge is to constrain the peptide's conformation. This can be quantified using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
Illustrative Quantitative Data from Conformational Analysis
The following table provides an illustrative comparison of the type of data obtained from a conformational analysis of a linear peptide versus a conformationally constrained cyclic peptide containing a D-amino acid. The values for the cyclic peptide are representative of a well-defined structure, such as that observed in somatostatin analogs like octreotide.
| Parameter | Linear Peptide (e.g., L-Orn, Acyclic) | Constrained Cyclic Peptide (e.g., D-Orn, Lactam-Bridged) | Technique | Significance |
| Backbone Dihedral Angles (φ, ψ) | Broad range of values, multiple conformations | Well-defined, narrow range of values for a specific turn structure (e.g., β-turn) | NMR Spectroscopy | Indicates a highly ordered and rigid backbone conformation in the cyclic peptide. |
| ³J(HN,Hα) Coupling Constants | Averaged values (e.g., 6-8 Hz) | Distinct high (>8.5 Hz) or low (<5.5 Hz) values | NMR Spectroscopy | Provides information about the backbone torsion angles and secondary structure. |
| Mean Residue Ellipticity [θ] at 222 nm | Close to 0 deg·cm²·dmol⁻¹ (random coil) | Significant negative value (e.g., -15,000 to -30,000 deg·cm²·dmol⁻¹) | CD Spectroscopy | Indicates the presence of ordered secondary structures like β-turns or α-helices.[2] |
| Receptor Binding Affinity (Ki) | Lower affinity (e.g., micromolar range) | Higher affinity (e.g., nanomolar to picomolar range) | Radioligand Binding Assay | The constrained conformation mimics the bioactive state, leading to stronger receptor interaction. |
Application Example: Targeting G-Protein Coupled Receptors (GPCRs)
Many biologically active peptides exert their effects by binding to G-protein coupled receptors (GPCRs). Conformationally constrained cyclic peptides are excellent candidates for developing potent and selective GPCR modulators. A prominent example is the synthetic somatostatin analog, octreotide, which contains a D-phenylalanine and a disulfide bridge, creating a constrained cyclic structure. Somatostatin and its analogs are crucial in clinical practice for treating neuroendocrine tumors and other conditions by inhibiting hormone secretion.[4]
Signaling Pathway: Somatostatin Receptor (SSTR) Activation
Somatostatin analogs like octreotide bind to somatostatin receptors (SSTRs), which are GPCRs.[4] The activation of SSTRs, particularly SSTR2, triggers a signaling cascade that leads to the inhibition of hormone secretion.
-
Ligand Binding: The cyclic peptide (e.g., octreotide) binds to the extracellular domain of the SSTR.
-
GPCR Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric G-protein (typically Gi).
-
G-protein Dissociation: The activated G-protein releases GDP and binds GTP, causing the dissociation of the Gαi subunit from the Gβγ dimer.
-
Downstream Effector Modulation:
-
The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).
-
-
Biological Response: The reduction in cAMP levels ultimately leads to the inhibition of hormone secretion from the target cell (e.g., inhibition of growth hormone from the pituitary gland or insulin and glucagon from the pancreas).[4]
Visualizations
Caption: Experimental workflow for the synthesis of a conformationally constrained cyclic peptide.
Caption: Somatostatin receptor (SSTR) signaling pathway initiated by a constrained peptide.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational dynamics of L-lysine, L-arginine, L-ornithine binding protein reveals ligand-dependent plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Deprotection of the Boc Group on the Ornithine Side Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of amino acid side chains is a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptide architectures with tailored biological functions. Ornithine, a non-proteinogenic amino acid, is a particularly valuable building block due to its side-chain primary amine. This functional group serves as a versatile handle for introducing various modifications, such as lactam bridges for cyclization, conjugation of imaging agents, or attachment of cytotoxic payloads in drug-delivery systems.[1]
To achieve site-selective modification of the ornithine side chain, an orthogonal protection strategy is paramount. A widely employed approach involves using the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group for the δ-amine of the ornithine side chain (Fmoc-Orn(Boc)-OH).[2] This strategy allows for the selective removal of the Boc group under acidic conditions, leaving the Fmoc group and other acid-stable protecting groups intact. This application note provides detailed protocols and quantitative data for the selective deprotection of the Boc group on the ornithine side chain, along with workflows for its subsequent application in peptide modification.
Data Presentation: Comparison of Deprotection Methods
The selective removal of the Boc group from the ornithine side chain is typically achieved using acidic reagents. The choice of reagent and reaction conditions can significantly impact the efficiency and selectivity of the deprotection. Below is a summary of common methods and their reported performance.
| Deprotection Method | Reagent(s) | Solvent | Reaction Time | Temperature | Reported Yield/Purity | Key Considerations |
| Strong Acidolysis | Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | 30 minutes - 2 hours | Room Temperature | Purity can be >90% depending on conditions and peptide sequence.[3] | Higher TFA concentrations can lead to premature cleavage of other acid-labile groups.[4] Scavengers are often required to prevent side reactions.[5] |
| Mild Acidolysis | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | 30 minutes | Room Temperature | Provides superior selectivity in the presence of tert-butyl esters and ethers.[6][7] | Can be less effective for sterically hindered substrates. |
| Alternative Lewis Acid | Tin(IV) chloride (SnCl4) | Dichloromethane (DCM) | Variable | Room Temperature | Can achieve quantitative deprotection on some resins.[4] | Method is less common and may require more optimization. |
Experimental Protocols
Protocol 1: Selective Deprotection of Nδ-Boc-Ornithine using Trifluoroacetic Acid (TFA)
This protocol describes the selective removal of the Boc group from the side chain of an ornithine residue within a peptide synthesized on a solid support.
Materials:
-
Peptidyl-resin containing an Fmoc-Orn(Boc)-OH residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic Acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water)
-
10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Washing solvents (DCM, DMF)
-
Reaction vessel with filtration capabilities
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DCM for 20-30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh deprotection cocktail of 20-30% TFA in DCM. If the peptide contains sensitive residues (e.g., Trp, Met, Cys), add scavengers such as TIS and water (e.g., 95:2.5:2.5 TFA:TIS:H₂O, although lower TFA concentrations are used for selective deprotection).
-
Deprotection Reaction: Drain the swelling solvent and add the TFA/DCM deprotection cocktail to the resin. Agitate the mixture at room temperature for 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and cleaved Boc byproducts.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 minutes).
-
Final Washing: Wash the resin again with DMF (3 times) and DCM (3 times).
-
Confirmation (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete and selective Boc deprotection.
Protocol 2: Selective Deprotection of Nδ-Boc-Ornithine using 4M HCl in Dioxane
This protocol offers a milder alternative to TFA for selective Boc deprotection.
Materials:
-
Peptidyl-resin containing an Fmoc-Orn(Boc)-OH residue
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Dichloromethane (DCM), peptide synthesis grade
-
10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Reaction vessel with filtration capabilities
Procedure:
-
Resin Swelling and Washing: Swell the resin in DCM and then wash with anhydrous 1,4-dioxane.
-
Deprotection Reaction: Add the 4M HCl in dioxane solution to the resin. Agitate the mixture at room temperature for 30 minutes.[6]
-
Washing: Drain the HCl/dioxane solution and wash the resin thoroughly with 1,4-dioxane (3 times) and DCM (3 times).
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 minutes).
-
Final Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Confirmation (Optional): Cleave a small amount of resin and analyze by mass spectrometry to verify selective deprotection.
Applications and Workflows
The selective deprotection of the ornithine side chain is a critical step in various advanced peptide and drug development applications.
Application 1: Synthesis of Lactam-Bridged Cyclic Peptides
Cyclic peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts.[8] A common strategy for cyclization is the formation of a lactam bridge between the side chains of an acidic amino acid (e.g., Asp or Glu) and a basic amino acid like ornithine.[9][10]
Application 2: Peptide-Drug Conjugate (PDC) Synthesis
The deprotected ornithine side chain provides a nucleophilic amine for the conjugation of small molecule drugs, creating targeted therapeutic agents.[11]
Signaling Pathway: L-Ornithine Activated Calcium-Sensing Receptor (CaSR) Pathway
Recent studies have shown that L-ornithine can act as an agonist for the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). This activation triggers downstream signaling cascades that can have protective effects, for instance, in human proximal tubular cells in the kidney.
This pathway illustrates that L-ornithine binding to CaSR activates Gq/11, which in turn activates Phospholipase C (PLC).[1][11] PLC hydrolyzes PIP2 into IP3 and diacylglycerol (DAG).[11] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium.[2][11] DAG, along with increased intracellular calcium, activates Protein Kinase C (PKC), which can then activate downstream pathways like the MAPK pathway, leading to various cellular responses.[11][12]
Conclusion
The selective deprotection of the Boc group on the ornithine side chain is a robust and versatile strategy in peptide chemistry. By employing orthogonal protection with Fmoc-Orn(Boc)-OH, researchers can readily unmask the side-chain amine for a variety of modifications. The choice between TFA and HCl/dioxane for deprotection allows for optimization based on the specific peptide sequence and desired selectivity. The applications of this methodology are vast, ranging from the synthesis of conformationally constrained cyclic peptides to the development of targeted peptide-drug conjugates, underscoring its importance in both fundamental research and pharmaceutical development.
References
- 1. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. benchchem.com [benchchem.com]
- 9. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
Application Notes: The Strategic Use of Fmoc-D-Orn(Boc)-OH in the Development of Novel Peptide Therapeutics
Introduction
The incorporation of non-proteinogenic amino acids is a cornerstone strategy in modern drug discovery, offering a pathway to enhance the therapeutic properties of peptides, such as stability, potency, and target selectivity.[1] Among these unique building blocks, Nα-Fmoc-Nδ-Boc-D-ornithine (Fmoc-D-Orn(Boc)-OH) has emerged as a critical tool for medicinal chemists and peptide scientists. The "D" configuration confers resistance to enzymatic degradation, a major hurdle for peptide drugs, leading to longer circulating half-lives and improved bioavailability.[2]
The primary advantage of this compound lies in its orthogonal protection scheme.[3] The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain δ-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[3] This arrangement allows for the selective removal of one protecting group without affecting the other, providing precise control over peptide chain elongation and enabling advanced modifications such as on-resin cyclization to create conformationally constrained peptides with enhanced receptor affinity.[1][3]
These application notes provide a comprehensive overview of the physicochemical properties of this compound, its applications in therapeutic peptide development, and detailed protocols for its incorporation using Solid-Phase Peptide Synthesis (SPPS).
Physicochemical and Technical Data
A thorough understanding of the properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | References |
| CAS Number | 118476-89-4 | [4] |
| Molecular Formula | C₂₅H₃₀N₂O₆ | [4] |
| Molecular Weight | 454.52 g/mol | [4] |
| Appearance | White to off-white solid/powder | [1] |
| Purity (HPLC) | ≥ 98% | [5] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. Sparingly soluble in water. | [1] |
| Storage | Recommended storage at -20°C to 2-8°C for long-term stability in a tightly sealed container. | [1][6] |
Key Features and Applications
-
Enhanced Proteolytic Stability : The incorporation of a D-amino acid like D-Ornithine creates a peptide bond that is not recognized by most proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in-vivo half-life.[2]
-
Orthogonal Protection for Advanced Synthesis : The dual Fmoc/Boc protection scheme is fundamental to its utility.[1] The Fmoc group is removed by a mild base (e.g., piperidine), while the Boc group is removed by acid (e.g., TFA), allowing for selective side-chain modification or on-resin cyclization.[3]
-
Development of Antimicrobial Peptides (AMPs) : Ornithine-containing peptides are widely explored as antimicrobial agents.[3] The positively charged side chain of ornithine can interact with negatively charged bacterial membranes, leading to membrane disruption and cell death. The D-configuration enhances the stability and efficacy of these AMPs.
-
Creation of Constrained Peptides : The side-chain amino group of ornithine is ideal for forming lactam bridges, creating cyclic peptides.[3] These conformationally constrained structures often exhibit higher receptor affinity, selectivity, and improved stability compared to their linear counterparts.[3]
-
Platform for Bioconjugation : The ornithine side chain, after deprotection, serves as a versatile handle for conjugating other molecules, such as imaging agents or cytotoxic drugs, to improve targeted delivery and efficacy.[7][8]
Visualized Workflows and Mechanisms
Orthogonal Deprotection Strategy
The differential lability of the Fmoc and Boc protecting groups is the core principle enabling the versatile use of this compound in complex peptide synthesis. This strategy allows for selective manipulation of the peptide structure.[3]
Caption: Orthogonal deprotection of this compound.
Standard Fmoc-SPPS Coupling Cycle
Solid-Phase Peptide Synthesis (SPPS) is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. Each cycle consists of a deprotection step followed by a coupling step.
Caption: Workflow for a single Fmoc-SPPS coupling cycle.
Mechanism of Action for an Ornithine-Containing AMP
Many antimicrobial peptides (AMPs) containing positively charged residues like ornithine exert their effect by disrupting the integrity of the bacterial cell membrane, a mechanism that is less prone to developing resistance compared to traditional antibiotics.
Caption: Proposed mechanism of a D-Ornithine antimicrobial peptide.
Experimental Protocols
Protocol 1: Incorporation of this compound via Manual Fmoc-SPPS
This protocol details the manual solid-phase synthesis of a peptide incorporating an this compound residue using the standard Fmoc/tBu strategy.[2]
Materials and Reagents:
-
This compound
-
Other required Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)[9]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation:
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[6]
-
Agitate the mixture for 5 minutes at room temperature, then drain.[6]
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[6][11]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the amino acid solution to pre-activate for 2-5 minutes.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1][9]
-
(Optional) Perform a ninhydrin (Kaiser) test to confirm complete coupling. If the test is positive (resin beads are blue), repeat the coupling step.[12]
-
-
Washing:
-
After coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents and byproducts.[6]
-
-
Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.[9]
-
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DCM and dry it under a vacuum.[2]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the final peptide pellet under vacuum.
-
-
Purification and Analysis:
Protocol 2: Protease Stability Assay
This protocol provides a general method to assess the enhanced stability of a D-Ornithine-containing peptide compared to its all-L-amino acid counterpart.
Materials and Reagents:
-
Synthesized D-Ornithine peptide and its all-L control peptide
-
Protease solution (e.g., Trypsin, Chymotrypsin, or general Pronase) in an appropriate buffer (e.g., PBS or Tris-HCl)
-
Reaction buffer
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Mass Spectrometer (MS)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of both the D-Ornithine peptide and the L-control peptide at a known concentration (e.g., 1 mg/mL) in the reaction buffer.
-
-
Enzymatic Digestion:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
For each peptide, prepare a "time zero" (T₀) control by immediately adding the quenching solution to a sample before adding the enzyme.
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
-
HPLC Analysis:
-
Analyze all quenched samples (including T₀ controls) by RP-HPLC.
-
Monitor the disappearance of the main peptide peak over time. The peak area corresponds to the amount of intact peptide remaining.
-
-
Data Interpretation:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T₀ sample.
-
Plot the percentage of intact peptide versus time for both the D-Ornithine peptide and the L-control peptide.
-
A significantly slower rate of degradation for the D-Ornithine-containing peptide demonstrates its enhanced stability against proteolytic cleavage. MS analysis can be used to identify cleavage fragments in the L-control sample.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
Troubleshooting & Optimization
How to avoid incomplete coupling of Fmoc-D-Orn(Boc)-OH.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete coupling of Fmoc-D-Orn(Boc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete coupling of this compound?
Incomplete coupling of this compound primarily stems from steric hindrance. The bulky Fmoc and Boc protecting groups, combined with the side chain, can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This leads to slower reaction kinetics and may result in incomplete coupling if reaction times or reagent concentrations are insufficient.
Other contributing factors can include:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support, making the N-terminal amine inaccessible.[1]
-
Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance.
-
Inadequate Resin Swelling: Poor swelling of the resin can limit the accessibility of the reactive sites.
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid will prevent the coupling reaction from occurring.[2]
Q2: How can I detect incomplete coupling of this compound?
The most common method for real-time, qualitative monitoring of coupling reactions in SPPS is the Kaiser test (or ninhydrin test). This colorimetric assay detects the presence of free primary amines on the peptide-resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[3]
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as the primary amines have been acylated.[3]
For quantitative analysis, a small portion of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify deletion sequences.
Q3: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?
For sterically demanding amino acids, more potent coupling reagents are highly recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone. Phosphonium salt-based reagents also show high efficiency.
Q4: Can side reactions occur during the coupling of this compound?
While not specific to this compound, general side reactions in Fmoc-SPPS can occur, especially during difficult couplings that require longer reaction times or more forceful conditions. These include:
-
Racemization: The potential for loss of stereochemical integrity at the alpha-carbon is a concern with any amino acid during activation, particularly with prolonged activation times or the use of stronger bases.[4]
-
Diketopiperazine Formation: This is more prevalent when proline or glycine are the first two amino acids but can occur with other residues under conditions that favor intramolecular cyclization.[1]
-
Aspartimide Formation: This is a known side reaction for aspartic acid residues but highlights the types of intramolecular side reactions that can be promoted by prolonged exposure to basic conditions during coupling.[5]
Careful selection of coupling reagents and optimization of reaction conditions are crucial to minimize these side reactions.
Troubleshooting Guide for Incomplete Coupling
This guide addresses the issue of a positive Kaiser test after the initial coupling of this compound, indicating unreacted free amines.
Problem: Positive Kaiser Test After Coupling
A positive Kaiser test (blue/purple beads) confirms that the coupling reaction is incomplete. Follow this systematic workflow to troubleshoot and resolve the issue.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Reaction Time | Relative Coupling Efficiency | Risk of Racemization | Notes |
| HATU | Uronium/Aminium | 20 - 60 min | Very High | Very Low | Highly effective for hindered couplings due to the formation of reactive OAt esters.[6] |
| HCTU | Uronium/Aminium | 20 - 60 min | Very High | Low | Similar reactivity to HATU and can be a more cost-effective alternative. |
| PyAOP | Phosphonium | 30 - 60 min | High | Very Low | Forms reactive OAt esters, excellent for suppressing racemization.[6] |
| PyBOP | Phosphonium | 30 - 90 min | High | Low | A reliable reagent for difficult couplings, though byproducts can sometimes be challenging to remove. |
| COMU | Uronium | 20 - 60 min | Very High | Very Low | Oxyma-based reagent with high reactivity and a good safety profile.[1] |
| DIC/HOBt | Carbodiimide | 60 - 180 min | Moderate | Low | A cost-effective option, but may require longer reaction times or double coupling for hindered residues.[7] |
| DIC/OxymaPure | Carbodiimide | 60 - 180 min | High | Very Low | The addition of OxymaPure significantly enhances coupling efficiency and reduces racemization compared to HOBt.[8] |
Experimental Protocols
Protocol 1: Standard Coupling Procedure
This protocol outlines a general procedure for coupling this compound using a uronium/aminium or phosphonium salt reagent.
-
Resin Preparation:
-
Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes.[]
-
Drain the DMF.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[]
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove unreacted reagents and byproducts.[]
-
-
Monitoring:
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This protocol describes the preparation of reagents and the procedure for the qualitative Kaiser test.
Reagent Preparation:
| Reagent | Composition | Preparation |
| Solution A | Potassium Cyanide (KCN) in Pyridine | 1. Dissolve 65 mg of KCN in 100 mL of deionized water. 2. Dilute 1 mL of this solution with 49 mL of pyridine. Caution: KCN is highly toxic. |
| Solution B | Ninhydrin in n-Butanol | Dissolve 5 g of ninhydrin in 100 mL of n-butanol. |
| Solution C | Phenol in n-Butanol | Dissolve 80 g of phenol in 20 mL of n-butanol. |
Procedure:
-
Sample Collection: Remove a small sample of the peptide-resin (10-20 beads) from the reaction vessel.
-
Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF and then ethanol to remove any residual reagents. Decant the solvent.
-
Reagent Addition: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.
-
Incubation: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
References
- 1. bachem.com [bachem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. DSpace [scholarshare.temple.edu]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Bot Verification [merel.si]
Technical Support Center: Troubleshooting Aggregation in SPPS with D-ornithine
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting aggregation during solid-phase peptide synthesis (SPPS) of peptides containing D-ornithine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation during SPPS and why is it a problem?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[] Aggregation can physically block the reactive N-terminal of the peptide chain, leading to incomplete coupling and deprotection steps.[][2] The consequences of on-resin aggregation include lower crude peptide purity and yield, and in severe cases, complete synthesis failure.[3]
Q2: Are peptides containing D-ornithine particularly prone to aggregation?
A2: The tendency of a peptide to aggregate is sequence-dependent and not solely determined by the presence of D-ornithine.[2] However, factors related to D-ornithine incorporation can influence aggregation. The choice of the side-chain protecting group for the δ-amino group of D-ornithine can play a role. Hydrophobic protecting groups can increase the overall hydrophobicity of the peptide chain, potentially promoting aggregation. While direct comparative studies are limited, it is a factor to consider in sequence design and synthesis strategy.
Q3: What are the common side-chain protecting groups for Fmoc-D-ornithine and how might they influence aggregation?
A3: The δ-amino group of D-ornithine is typically protected during Fmoc-SPPS. Common protecting groups, analogous to those used for lysine, include:
-
tert-Butoxycarbonyl (Boc): Widely used and generally compatible with standard Fmoc chemistry. Its hydrophobicity is moderate.
-
Allyloxycarbonyl (Alloc): An orthogonal protecting group that can be removed using palladium catalysts.[4] Its impact on aggregation is not extensively documented but is less hydrophobic than more complex groups.
-
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde): These are also orthogonal protecting groups, removable with hydrazine.[5] The ivDde group is more sterically hindered.[4] Studies on lysine-containing peptides suggest that hydrophobic protecting groups like ivDde can increase the propensity for aggregation.[6]
-
Methyltrityl (Mtt): A highly acid-labile protecting group, offering orthogonality. Due to its bulky and hydrophobic nature, it may contribute to aggregation in certain sequences.
Q4: How can I detect aggregation during the synthesis of a D-ornithine-containing peptide?
A4: Several indicators can suggest on-resin aggregation:
-
Visual Observation: The resin bed may appear shrunken or clumped.[7]
-
Poor Swelling: The peptide-resin may not swell adequately in the synthesis solvents.[2]
-
Incomplete Reactions: Positive results from qualitative tests like the Kaiser test (for primary amines) or the TNBS test after a coupling step indicate the presence of unreacted free amines.[8] However, in cases of severe aggregation, these tests can yield false negatives as the reactive sites may be inaccessible.
-
Altered Fmoc-Deprotection Profile: In continuous-flow synthesis, a flattening and broadening of the UV absorbance profile during Fmoc deprotection is a strong indicator of aggregation.
-
Analytical HPLC and Mass Spectrometry of a Test Cleavage: Analysis of a small sample of the peptide cleaved from the resin can reveal the presence of deletion sequences (n-1, n-2, etc.) and a low yield of the target peptide, which are common outcomes of aggregation.
Troubleshooting Guide
Issue: Incomplete coupling or deprotection when synthesizing a D-ornithine peptide.
This is a common symptom of on-resin aggregation. The following strategies can be employed to mitigate this issue.
Modifying Synthesis Conditions
Changes to the chemical environment and physical conditions of the synthesis can disrupt the intermolecular interactions that lead to aggregation.
| Strategy | Description | Key Considerations |
| Solvent Choice | Switch from DMF to stronger solvating solvents like N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to DMF. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[9] | NMP is generally superior to DMF for solvating growing peptide chains.[2] |
| Chaotropic Salts | Wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step to break up secondary structures.[2] | It is crucial to thoroughly wash the resin with DMF after the salt wash to prevent interference with coupling reagents. |
| Elevated Temperature | Perform coupling and deprotection steps at a higher temperature (e.g., 50-75°C), often facilitated by microwave peptide synthesizers. | Higher temperatures can accelerate both desired reactions and potential side reactions. Compatibility with heat-sensitive residues should be considered. |
| Sonication | Gentle sonication of the reaction vessel can help to mechanically break up resin clumps and improve reagent access.[2] | Use with caution to avoid damaging the resin beads. |
Strategic Modifications to the Peptide Backbone
Introducing "kinks" or disrupting the regular hydrogen-bonding pattern of the peptide backbone is a highly effective method to prevent aggregation.
| Strategy | Description | Key Considerations |
| Pseudoproline Dipeptides | Incorporate a pseudoproline dipeptide at a Ser or Thr residue near the aggregating sequence. These dipeptides introduce a kink in the peptide backbone, disrupting the formation of β-sheets.[2] | The native Ser or Thr residue is regenerated during the final TFA cleavage. |
| Backbone Protection (Dmb/Hmb) | Introduce a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen of a residue. These bulky groups physically prevent hydrogen bonding.[2][10] | Typically incorporated every 6-7 residues for maximum effectiveness.[2] The protecting group is removed during final cleavage. |
Optimizing D-ornithine Incorporation and Overall Synthesis Strategy
Careful planning of the synthesis protocol can proactively prevent aggregation.
| Strategy | Description | Key Considerations |
| Choice of D-ornithine Protecting Group | If aggregation is suspected to be driven by the hydrophobicity of the protecting group, consider using a less hydrophobic option if compatible with your overall strategy (e.g., Boc vs. Mtt). | Orthogonality requirements for any planned side-chain modifications must be considered. |
| Resin Selection | Use a low-loading resin (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains, reducing intermolecular interactions. Resins with a polyethylene glycol (PEG) linker can also improve solvation. | Lower loading may result in a lower overall yield of peptide per gram of resin. |
| Coupling Reagents | Use highly efficient coupling reagents like HATU or HCTU to minimize the time the N-terminal amine is deprotected and available for aggregation before the next amino acid is coupled. | The choice of coupling reagent can also influence the risk of side reactions like racemization. |
| Double Coupling | For difficult couplings, performing the reaction twice with fresh reagents can help to drive the reaction to completion. | This increases synthesis time and reagent consumption. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash to Disrupt Aggregation
This protocol is used to disrupt existing secondary structures on the resin before a difficult coupling step.
Materials:
-
Peptide-resin exhibiting signs of aggregation
-
DMF
-
Chaotropic salt solution: 0.8 M NaClO₄ in DMF
Procedure:
-
After the standard Fmoc-deprotection and subsequent DMF washes, drain the DMF from the reaction vessel.
-
Add the 0.8 M NaClO₄ solution to the resin.
-
Agitate the resin for 1-2 minutes.
-
Drain the chaotropic salt solution.
-
Repeat steps 2-4 one more time.
-
Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.
-
Proceed with the coupling reaction.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser(ΨPro)-OH or Fmoc-Xaa-Thr(ΨPro)-OH dipeptide (3 equivalents)
-
Coupling reagent (e.g., HBTU, 2.9 equivalents)
-
Base (e.g., DIPEA, 6 equivalents)
-
DMF
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the pseudoproline dipeptide, HBTU, and DIPEA in a minimal volume of DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling. If the test is positive, extend the coupling time or repeat the coupling with fresh reagents.
-
Wash the resin thoroughly with DMF and proceed with the next deprotection and coupling cycle.
Visualizations
Caption: Troubleshooting workflow for aggregation in SPPS.
Caption: Causes and corresponding solutions for peptide aggregation.
References
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Ornithine in Fmoc Solid-Phase Peptide Synthesis
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent common side reactions during the Fmoc deprotection of D-ornithine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the Fmoc deprotection of peptides containing D-ornithine?
A1: While D-ornithine itself is not typically the primary cause of common side reactions during Fmoc deprotection, its presence in a peptide sequence can be associated with the following issues:
-
Lactam Formation: If the δ-amino group of the ornithine side chain is prematurely deprotected, it can lead to the formation of an intramolecular lactam. This is a significant issue when the side-chain protecting group is not completely stable to the repetitive piperidine treatments used for Fmoc removal.
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage of SPPS, particularly when proline is one of the first two amino acids.[1] It involves the intramolecular cyclization of the N-terminal dipeptide, leading to truncation of the peptide chain.[1]
-
Aspartimide Formation: If your peptide sequence contains an aspartic acid (Asp) residue, especially in motifs like Asp-Gly, Asp-Asn, or Asp-Ser, there is a high risk of aspartimide formation.[1][2] This is catalyzed by the basic conditions of Fmoc deprotection and can lead to a mixture of α- and β-aspartyl peptides and racemization.[1][2]
-
Racemization: Basic conditions can lead to the loss of chirality in amino acids. C-terminal cysteine is particularly susceptible to base-mediated racemization during Fmoc deprotection.[1]
Q2: My peptide synthesis is showing a product with a mass loss of 18 Da. What could be the cause?
A2: A mass loss of 18 Da (the mass of a water molecule) is often indicative of intramolecular cyclization. In a peptide containing D-ornithine, this could be due to the formation of a lactam ring involving the ornithine side-chain amino group and a nearby carboxylic acid. This can occur if the side-chain protecting group on ornithine is labile to the Fmoc deprotection conditions.
Q3: How can I prevent premature deprotection of the ornithine side chain?
A3: The key to preventing side reactions involving the ornithine side chain is the selection of a robust and orthogonal protecting group. The tert-butyloxycarbonyl (Boc) group is a common and reliable choice for protecting the δ-amino group of ornithine in Fmoc-based SPPS.[3][4] The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[3][4]
For applications requiring on-resin side-chain modification, other protecting groups such as Mmt (4-methoxytrityl), Alloc (allyloxycarbonyl), or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) can be used, which offer different orthogonal deprotection strategies.[3][5][6]
Q4: I am observing aspartimide formation in my peptide, which also contains D-ornithine. How can I minimize this?
A4: Aspartimide formation is a well-known side reaction in Fmoc-SPPS and is not directly caused by ornithine.[2][7][8][9][10] However, to suppress it in your ornithine-containing peptide, you can try the following strategies:
-
Use a Modified Deprotection Cocktail: Adding an acidic additive to the piperidine solution can help reduce the basicity and suppress aspartimide formation. A common approach is to use a solution of 20% piperidine with 0.1 M 1-hydroxybenzotriazole (HOBt) in DMF.[11][12][13]
-
Employ a Milder Base: Instead of piperidine, a weaker base like piperazine can be used for Fmoc deprotection. Piperazine has been shown to be effective at removing the Fmoc group while causing less aspartimide formation.[12][13]
-
Utilize Sterically Hindered Asp Protecting Groups: Using bulky side-chain protecting groups on the aspartic acid residue can sterically hinder the cyclization reaction.[2]
-
Backbone Protection: The use of N-(2-hydroxy-4-methoxybenzyl) (Hmb) protection on the amide backbone can completely prevent aspartimide formation.[12]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution(s) |
| Unexpected peak in HPLC with a mass loss of 18 Da | Intramolecular lactam formation involving the ornithine side chain. | - Ensure the use of a stable side-chain protecting group (e.g., Boc).- Verify the quality of your Fmoc-D-Orn(PG)-OH raw material.- Minimize the number of Fmoc deprotection steps where possible. |
| Chain termination at the dipeptide stage | Diketopiperazine formation.[1] | - If using Fmoc/tBu strategy, synthesize on 2-chlorotrityl chloride resin, especially if proline is one of the first two residues.[11]- Use a DBU/piperazine deprotection solution, which has been shown to reduce diketopiperazine formation.[1] |
| Appearance of product pairs with the same mass | Aspartimide formation leading to α- and β-aspartyl peptides.[1][2] | - Add 0.1 M HOBt to the 20% piperidine/DMF deprotection solution.[11][12][13]- Switch to a milder deprotection base such as piperazine.[12][13]- Use an Asp derivative with a sterically bulky side-chain protecting group.[2] |
| Racemization of C-terminal amino acid | Prolonged exposure to basic conditions during Fmoc deprotection. | - Minimize the deprotection time.- Use a milder base like piperazine with 0.1 M HOBt, which has been shown to cause less racemization of C-terminal cysteine.[12] |
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection
This protocol describes the removal of the N-terminal Fmoc group during SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF
-
Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 3-5 minutes at room temperature with agitation.[3]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.[3]
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
Protocol 2: Fmoc-Deprotection with Reduced Aspartimide Formation
This protocol is recommended for sequences prone to aspartimide formation.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% Piperidine, 0.1 M HOBt in DMF
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with the deprotection solution for 5-10 minutes at room temperature with agitation.
-
Drain the solution.
-
Repeat the treatment with the deprotection solution for 15-20 minutes.
-
Wash the resin thoroughly with DMF.
Visual Guides
Caption: Troubleshooting workflow for side reactions during Fmoc deprotection.
Caption: Mechanism of aspartimide formation during Fmoc deprotection.
Caption: Unwanted lactam formation from the ornithine side chain.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. biotage.com [biotage.com]
Optimizing coupling efficiency for sterically hindered D-amino acids.
Topic: Optimizing Coupling Efficiency for Sterically Hindered D-Amino Acids
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered D-amino acids.
Frequently Asked Questions (FAQs)
Q1: What makes coupling sterically hindered D-amino acids so challenging?
The primary cause is steric hindrance. Bulky side chains, such as those found in D-Valine, D-Isoleucine, and other α,α-disubstituted amino acids, physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2][3] This obstruction slows down the rate of peptide bond formation, which can lead to incomplete reactions and the formation of deletion sequence impurities.[2][4] Furthermore, as the peptide chain elongates, it can aggregate or form secondary structures on the solid support, further blocking reactive sites and impeding reagent diffusion.[1][2][5]
Q2: My standard coupling protocol using a carbodiimide like DIC or DCC is failing. What should I do?
Carbodiimide-based reagents such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough for sterically demanding couplings and can lead to significant racemization if used without additives.[1][2][6] The recommended first step is to switch to a more powerful class of in-situ activating reagents.[1][2] The most effective are typically:
These reagents form highly reactive activated esters (e.g., OAt or Oxyma esters) that can more effectively overcome the steric barrier presented by the bulky amino acid side chain.[1][2]
Q3: Which coupling reagents are most effective for sterically hindered D-amino acids?
For challenging couplings, reagents that generate highly reactive esters are preferred. HATU and COMU are considered among the most efficient.[3][7][8] HATU is known for its high reactivity because it forms OAt esters, which benefit from the anchimeric assistance of the pyridine nitrogen, accelerating the reaction.[7] COMU is an Oxyma-based reagent with coupling efficiency comparable to HATU, but with a superior safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[7][8][9] Phosphonium reagents like PyAOP are also highly effective and are a good choice when trying to avoid side reactions like guanidinylation, which can occur with uronium/aminium reagents.[10]
Table 1: Comparison of High-Efficiency Coupling Reagents
| Reagent Class | Reagent Name | Activated Ester | Relative Reactivity | Racemization Risk | Key Considerations |
| Aminium Salt | HATU | OAt Ester | Very High | Very Low | Highly efficient, especially for difficult sequences.[3] Can cause guanidinylation of the N-terminus if used in excess.[10] |
| Uronium Salt | COMU | Oxyma Ester | Very High | Very Low | Excellent efficiency with an improved safety profile (non-explosive) and high solubility.[7][8][9] |
| Aminium Salt | HCTU | O-6-ClBt Ester | High | Low | More reactive than HBTU.[1] |
| Phosphonium Salt | PyAOP | OAt Ester | Very High | Very Low | Highly effective, especially for N-methylated amino acids; does not cause guanidinylation side reactions.[2][11] |
| Phosphonium Salt | PyBOP | OBt Ester | High | Low | Widely used and reliable; byproducts can sometimes be difficult to remove.[3] |
| Carbodiimide | DIC/Oxyma | Oxyma Ester | Moderate - High | Low - Moderate | Cost-effective and avoids guanidinylation. Slower reaction times than onium salts.[12][13] |
| Carbodiimide | DIC/HOAt | OAt Ester | Moderate - High | Low | More effective than DIC/HOBt, but HOAt is potentially explosive.[3][6][14] |
Q4: What is racemization and how can it be minimized when using D-amino acids?
Racemization is the loss of stereochemical purity at the α-carbon of the amino acid during activation and coupling.[15] For a D-amino acid, this results in the undesired incorporation of its L-enantiomer into the peptide sequence, creating a diastereomeric impurity that is often difficult to separate.[16] This occurs via the formation of a planar oxazolone or enolate intermediate.[6]
Strategies to suppress racemization include:
-
Use of Additives: Always use carbodiimide reagents with racemization-suppressing additives. OxymaPure and HOAt are significantly more effective than the traditional HOBt.[6][13][14][15]
-
Choice of Base: A tertiary amine base is required for the reaction. For couplings at high risk of racemization, using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of the more common DIPEA can be beneficial.[12][15]
-
Minimize Pre-activation Time: Long pre-activation times, where the carboxylic acid is activated before the amine component is introduced, can increase the risk of racemization. An in-situ activation approach is often preferred.[6][12]
-
Control Temperature: Lowering the reaction temperature (e.g., to 0°C) can reduce the rate of racemization, though it will also slow the coupling reaction.[6] Avoid prolonged heating.[1][15]
Q5: My coupling is still incomplete after using a potent reagent. What are the next troubleshooting steps?
If a single coupling with a powerful reagent fails (e.g., as indicated by a positive Kaiser test), a systematic approach is needed. Steric hindrance slows reaction rates, and peptide aggregation can prevent reagent access.
Key troubleshooting strategies include:
-
Perform a Double Coupling: This is the most common and effective method to drive a difficult reaction to completion. After the first coupling, the resin is washed, and the coupling procedure is repeated with a fresh solution of activated amino acid.[1][17]
-
Increase Reaction Time: Sterically hindered couplings are slow. Extend the reaction time from a standard 1-2 hours to 4 hours or even overnight.[1][12]
-
Optimize Solvent: Poor solvation can lead to peptide aggregation. N-methylpyrrolidone (NMP) has superior solvating properties to Dimethylformamide (DMF) and is often preferred. For very difficult sequences, a solvent mixture like DCM/DMF/NMP can be effective.[1]
-
Use Microwave Synthesis: Microwave-assisted peptide synthesis (MASPS) uses microwave energy to heat the reaction, which can dramatically accelerate slow couplings and help overcome aggregation, driving difficult reactions to completion efficiently.[1]
Q6: How can I monitor the reaction to know if the coupling is complete?
Qualitative colorimetric tests are routinely used in SPPS to detect the presence of unreacted primary amines on the resin support. A negative test indicates the reaction is complete.
-
Kaiser Test: This is the most common method. It gives a dark blue color in the presence of primary amines.[5] It is not reliable for N-terminal proline (a secondary amine), which gives a faint red-brown color.[5]
-
Isatin Test or Chloranil Test: These tests can be used as an alternative for detecting secondary amines like proline, where they produce a blue color if the N-terminus is unprotected.[5]
If a monitoring test is positive after the planned coupling time, a second coupling should be performed.[5] If it remains positive after a second coupling, this indicates a persistent issue like aggregation. At this point, any unreacted amines should be permanently blocked in a "capping" step (e.g., using acetic anhydride) to prevent the formation of deletion peptide impurities.[5]
Q7: What is "capping" and when should it be used?
Capping is the process of acetylating any unreacted N-terminal amines on the peptide-resin after a coupling step has failed to go to completion.[4][5] This is typically done using acetic anhydride and a base like pyridine or DIPEA in DMF.[2] The resulting acetylated amine is unreactive in subsequent coupling cycles. This procedure is crucial for preventing the formation of deletion sequences, which are impurities missing one amino acid residue. Capping simplifies the final purification process by ensuring that the major impurities are truncated sequences, which are easier to separate from the full-length target peptide.[4][5]
Q8: Are there any "last resort" strategies for extremely hindered amino acids?
For exceptionally difficult couplings, such as those involving α,α-disubstituted amino acids (e.g., Aib), even the most potent onium salt reagents may fail. In these cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][2][18] Acyl fluorides are relatively stable but highly reactive species that can overcome extreme steric barriers.[18] This can be achieved using fluorinating agents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][8]
Experimental Protocols
Protocol 1: Kaiser Test (Qualitative Monitoring for Primary Amines)
This protocol is used to check for the completion of a coupling reaction.[17]
Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL Ethanol.
-
Solution B: 80 g Phenol in 20 mL Ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 100 mL Pyridine.
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel into a small glass test tube.
-
Wash the beads thoroughly with DMF (3-5 times) and then with Ethanol (2 times) to remove any residual reagents.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads/Solution: Incomplete coupling, significant amount of free amine remains. Recouple the amino acid.[17]
-
Faint Blue Beads/Solution: Coupling is nearly complete. Consider extending the reaction time or proceeding to a capping step.[17]
-
Yellow/Colorless Beads & Solution: Coupling is complete. No free primary amine is detected.[10]
Protocol 2: Double Coupling of a Sterically Hindered D-Amino Acid using HATU
This protocol is a robust method for incorporating difficult amino acids that fail to couple completely in a single step.[1]
Materials:
-
Peptide-resin with a deprotected N-terminal amine.
-
Fmoc-protected sterically hindered D-amino acid.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
Peptide-grade DMF.
Procedure:
First Coupling:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, prepare the activation mixture: Dissolve the Fmoc-D-amino acid (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.[1][2]
-
Add DIPEA (6-8 equivalents) to the activation mixture and vortex for 1-5 minutes (pre-activation).[1][2]
-
Drain the DMF from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction at room temperature for 45-60 minutes.[1]
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Monitoring & Second Coupling: 7. Perform a Kaiser test (Protocol 1) on a small sample of resin. 8. If the Kaiser test is positive (blue), proceed with the second coupling. 9. Repeat steps 2-6 with a fresh solution of activated amino acid and reagents. 10. After the second coupling, perform another Kaiser test. If the test is negative (yellow), the reaction is complete. If it remains positive, proceed to a capping step to block any remaining unreacted amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Strategies to Minimize Racemization of D-Ornithine During Activation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on minimizing racemization of D-ornithine during the critical activation step in peptide synthesis. Below you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and quantitative data to help you maintain the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for D-ornithine?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (in this case, D- and L-ornithine). During peptide synthesis, the activation of the carboxylic acid of D-ornithine for coupling increases the acidity of the alpha-proton. This proton can be abstracted by a base, leading to the formation of a planar intermediate (an oxazolone or enolate). Subsequent reaction with an amine can occur from either face of this planar intermediate, resulting in the incorporation of the undesired L-ornithine into your peptide sequence. This loss of stereochemical purity can lead to diastereomeric peptide impurities that are difficult to separate and may have altered biological activity and immunogenicity.
Q2: Which factors have the most significant impact on the racemization of D-ornithine?
A2: Several factors influence the extent of racemization during the activation of D-ornithine:
-
Coupling Reagents: The choice of coupling reagent is critical. Highly reactive reagents can accelerate the desired amide bond formation, but may also promote the formation of the racemization-prone oxazolone intermediate.
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming active esters that are less susceptible to oxazolone formation.
-
Bases: The type and concentration of the base used are crucial. Stronger and less sterically hindered bases are more likely to abstract the alpha-proton, leading to higher rates of racemization.
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.[1]
-
Solvent: The polarity of the solvent can affect the rates of both the coupling reaction and racemization.
-
Side-Chain Protection: Appropriate protection of the delta-amino group of ornithine is essential to prevent side reactions, though it has a lesser direct effect on alpha-carbon racemization compared to the other factors.
Q3: What are the best practices for choosing a coupling reagent to minimize D-ornithine racemization?
A3: For minimizing racemization, it is generally recommended to use modern onium salt-based coupling reagents such as HATU, HCTU, or COMU. These reagents promote rapid coupling, which often outcompetes the rate of racemization. When using carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC), it is essential to use them in combination with a racemization-suppressing additive like HOAt or Oxyma.[2]
Q4: How does the side-chain protecting group on D-ornithine influence racemization?
A4: The primary role of the side-chain protecting group on the delta-amino group of ornithine (e.g., Boc, Z, Aloc) is to prevent the formation of branched peptides. While the choice of the side-chain protecting group does not directly influence the rate of alpha-carbon racemization as significantly as the coupling conditions, an inappropriate or unstable protecting group can lead to side reactions that complicate purification and may indirectly affect the stereochemical purity of the final product. For Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-D-Orn(Boc)-OH is a commonly used derivative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of L-ornithine diastereomer detected in the final peptide. | Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DIC, DCC) without an additive. | Action: Switch to a modern onium salt reagent (e.g., HATU, HCTU) or use the carbodiimide with an effective additive (e.g., DIC/HOAt or DIC/Oxyma).Rationale: Onium salts and carbodiimide/additive combinations form active esters that are less prone to racemization.[2] |
| Strong or Sterically Unhindered Base: Using bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in excess. | Action: Use a sterically hindered base such as 2,4,6-collidine.[2]Rationale: The steric bulk of collidine reduces its ability to abstract the alpha-proton of the activated D-ornithine. | |
| Elevated Coupling Temperature: Performing the coupling at high temperatures, especially with microwave-assisted synthesis. | Action: Lower the coupling temperature. For standard synthesis, perform the reaction at 0°C to room temperature. For microwave synthesis, reduce the temperature.[1]Rationale: Lower temperatures decrease the rate of the racemization side reaction. | |
| Prolonged Pre-activation Time: Allowing the activated D-ornithine to stand for an extended period before adding the amine component. | Action: Minimize the pre-activation time (1-5 minutes) or use an in situ activation protocol where all components are mixed together. Rationale: Reducing the lifetime of the highly reactive activated intermediate minimizes the opportunity for oxazolone formation. | |
| Inconsistent racemization levels between batches. | Variability in Reagent Quality or Reaction Conditions: Inconsistent purity of reagents, solvents, or variations in reaction time and temperature. | Action: Standardize all experimental parameters, including reagent source and purity, solvent grade, reaction times, and temperature control. Ensure anhydrous conditions where necessary.Rationale: Consistency in experimental execution is key to reproducible results. |
Quantitative Data on Racemization
Disclaimer: The following data is for illustrative purposes and was not generated using D-ornithine. However, the general trends are applicable to the minimization of racemization for all amino acids.
Table 1: Comparison of Coupling Reagents and Bases on the Racemization of a Glycosylated Serine Derivative *
| Coupling Reagent | Base | Activation/Coupling Time | % D-Isomer (Epimerization) |
| PyBOP | DIEA | 3 h / 12 h | 3.8% |
| HBTU | DIEA | 3 min / 1 h | 1.7% |
| HATU | DIEA | 3 min / 1 h | 1.3% |
| HBTU | NMM | 3 min / 1 h | 0.6% |
| HATU | NMM | 3 min / 1 h | 0.4% |
*Data extracted from a study on the coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH to a Pro-Gly-resin. The error for all data points was reported as less than 0.3%.[3]
Table 2: Comparison of Coupling Additives on the Racemization of Fmoc-Cys(Trt)-OH *
| Coupling Reagent/Additive | % D/L Isomer |
| DIC/HOAt | 0.1% |
| DIC/HOBt | 0.2% |
| DIC/OxymaPure | 0.1% |
*Data adapted from studies on the solid-phase synthesis of peptides containing Fmoc-Cys(Trt)-OH.[4]
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling of this compound in SPPS
This protocol outlines a standard procedure for the manual solid-phase synthesis coupling of this compound to a resin-bound peptide, designed to minimize racemization.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).
-
-
Amino Acid Activation and Coupling (Option A: DIC/Oxyma):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.
-
Add the amino acid/Oxyma solution to the resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Amino Acid Activation and Coupling (Option B: HATU):
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add 2,4,6-collidine (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete after 2 hours, a second coupling can be performed.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.
-
Protocol 2: Quantification of D-Ornithine Racemization by Chiral HPLC Analysis
This protocol describes a general method for determining the extent of racemization by analyzing the diastereomeric ratio of a synthesized peptide containing D-ornithine.
-
Peptide Synthesis and Cleavage:
-
Synthesize a short model peptide (e.g., Ac-Phe-D-Orn-NH₂) using the coupling conditions to be evaluated.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, wash with cold ether, and dry under vacuum.
-
-
HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column suitable for the separation of peptide diastereomers (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column).[5]
-
Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% TFA). The exact composition and gradient will need to be optimized for the specific peptide.
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile at a suitable wavelength (e.g., 214 nm). The L-ornithine containing diastereomer will have a different retention time than the desired D-ornithine containing peptide.
-
Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization is calculated as: % Racemization = [Area of L-Ornithine diastereomer peak / (Area of D-Ornithine peptide peak + Area of L-Ornithine diastereomer peak)] * 100.
-
Visualizations
Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway.
Caption: A logical workflow for troubleshooting high racemization levels.
References
Technical Support Center: Fmoc-D-Orn(Boc)-OH Solubility in Automated Synthesizers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-D-Orn(Boc)-OH in automated peptide synthesizers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound in standard peptide synthesis solvents?
This compound, like many Fmoc-protected amino acids, can exhibit limited solubility in common solvents used in solid-phase peptide synthesis (SPPS) such as N,N-Dimethylformamide (DMF).[1] The primary reasons for this include:
-
Low Intrinsic Solubility: The chemical structure of this compound contributes to its limited solubility in standard solvents, particularly at the higher concentrations often required for automated synthesis.[1]
-
High Concentration: The required concentration of the amino acid solution for automated synthesizers may exceed its solubility limit in the chosen solvent.[1]
-
Solvent Quality: The purity of the solvent is critical. DMF, for instance, can degrade over time to form dimethylamine, which can negatively impact the stability of the Fmoc protecting group and potentially affect solubility. It is crucial to use high-purity, amine-free DMF.[1]
-
Ambient Temperature: Fluctuations in laboratory temperature can affect solubility, with lower temperatures potentially leading to precipitation of the dissolved amino acid.[1]
Q2: I am observing precipitation of this compound in the amino acid vial or solvent lines of my synthesizer. What immediate steps can I take?
Precipitation is a common indicator of solubility issues. If you observe this, consider the following immediate actions:
-
Verify Solvent Quality: Ensure you are using fresh, high-purity, peptide-synthesis-grade DMF or N-Methylpyrrolidone (NMP). If the solvent container has been open for an extended period, consider replacing it with a fresh bottle.[1]
-
Check Concentration: Confirm that the concentration of your this compound solution is not too high. If possible, try preparing a more dilute solution.[1]
-
Gentle Warming: Gently warm the solution in a water bath to approximately 30-40°C. This can help redissolve the precipitate. Avoid excessive heat, as it can lead to degradation of the amino acid.[1]
-
Sonication: Use a sonicator to break up any aggregates and promote dissolution of the precipitated solid.[1]
Q3: Are there alternative solvents or co-solvents that can improve the solubility of this compound?
Yes, while DMF and NMP are standard, using co-solvents can significantly enhance solubility. A common and effective approach is to add a small amount of Dimethyl Sulfoxide (DMSO) to the DMF.[1] A 9:1 (v/v) mixture of DMF and DMSO is often sufficient to improve solubility.[1] Some research has also explored "greener" alternatives like 2-methyltetrahydrofuran (2-MeTHF), though their compatibility with your specific automated synthesizer and protocols should be verified.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility problems with this compound during automated peptide synthesis.
Initial Troubleshooting Steps
If you encounter precipitation or incomplete dissolution, follow these initial steps:
-
Verify Solvent Integrity: Use fresh, high-purity DMF or NMP.
-
Confirm Concentration: Ensure the concentration is within the recommended range for your synthesizer and the specific amino acid.
-
Gentle Warming: Warm the solution to 30-40°C.
-
Sonication: Use a sonicator for 5-10 minutes to aid dissolution.[1]
Data Presentation: Solubility of Fmoc-Orn(Boc)-OH in Various Solvents
The following table summarizes the solubility of the L-isoform, Fmoc-Orn(Boc)-OH, in common solvents, which can serve as a close reference for the D-isoform.
| Solvent | Solubility (mg/mL) | Molar Concentration (approx.) | Notes |
| N,N-Dimethylformamide (DMF) | 20[2] | ~0.044 M | Standard solvent for SPPS.[1] |
| Dimethyl Sulfoxide (DMSO) | 10[2] | ~0.022 M | Often used as a co-solvent to enhance solubility.[1] |
| Ethanol | 10[2] | ~0.022 M | |
| DMF:PBS (pH 7.2) (1:5) | 0.16[2] | ~0.00035 M | Significantly lower solubility in aqueous mixtures. |
Note: The D-isoform is expected to have similar solubility properties to the L-isoform presented here. A manufacturer's analysis note for this compound states it is "clearly soluble" at a concentration of 1 mmole in 2 ml of DMF, which corresponds to a 0.5 M solution.[3]
Experimental Protocols
Protocol 1: Standard Dissolution in DMF or NMP
This protocol describes the standard procedure for preparing a solution of this compound for use in an automated peptide synthesizer.[1]
Materials:
-
This compound
-
High-purity DMF or NMP
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of DMF or NMP to achieve the desired concentration (e.g., 0.2 M).[1]
-
Vortex the mixture vigorously for 2-3 minutes.[1]
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial for 5-10 minutes.[1]
-
Allow the solution to return to room temperature before placing it in the synthesizer.[1]
Protocol 2: Enhanced Dissolution using a DMF/DMSO Co-solvent Mixture
This protocol is recommended when standard dissolution methods are unsuccessful.[1]
Materials:
-
This compound
-
High-purity DMF
-
High-purity DMSO
-
Vortex mixer
-
Sonicator
-
Water bath (optional)
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Prepare a 9:1 (v/v) mixture of DMF and DMSO.[1]
-
Add the solvent mixture to the vial to achieve the desired concentration.
-
Vortex the mixture for 3-5 minutes.[1]
-
Sonicate the vial for 10-15 minutes.[1]
-
If necessary, gently warm the solution to 30-40°C while continuing to mix.[1]
-
Once fully dissolved, allow the solution to cool to room temperature before placing it in the synthesizer.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Comparison of standard and enhanced dissolution protocols.
References
Technical Support Center: Cleavage Cocktail Optimization for Peptides Containing D-Ornithine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of cleavage cocktails for peptides containing D-ornithine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing D-ornithine from a solid support?
The primary challenge during the cleavage of peptides containing D-ornithine is minimizing side reactions, particularly the formation of a δ-lactam. This occurs due to the nucleophilic attack of the deprotected δ-amino group of D-ornithine on the C-terminal carbonyl of the same residue, leading to a stable six-membered ring. This side reaction, often referred to as the "ornithine effect," can significantly reduce the yield of the desired peptide.[1]
Q2: Which side-chain protecting group is recommended for D-ornithine in Fmoc-based solid-phase peptide synthesis (SPPS)?
For Fmoc-SPPS, the most commonly used protecting group for the δ-amino function of ornithine is the tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions used for Fmoc removal during peptide chain elongation but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[2] Other protecting groups such as Benzyloxycarbonyl (Z) and Allyloxycarbonyl (Alloc) can also be used depending on the desired orthogonal strategy.[2]
Q3: Does the stereochemistry of D-ornithine (versus L-ornithine) significantly impact the cleavage process?
While the fundamental chemical reactivity remains the same, the stereochemistry of D-amino acids can influence the conformation of the peptide on the resin. This may affect the accessibility of the cleavage site and the proximity of the δ-amino group to the C-terminal carbonyl, potentially influencing the rate of lactam formation. However, specific quantitative studies directly comparing the cleavage efficiency and side reactions of D- versus L-ornithine containing peptides are not extensively documented in publicly available literature.
Q4: What are the standard components of a cleavage cocktail?
A standard cleavage cocktail for Fmoc-SPPS typically consists of:
-
A strong acid: Trifluoroacetic acid (TFA) is the most common strong acid used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[2][3]
-
Scavengers: These are added to "trap" the highly reactive cationic species generated from the protecting groups and the resin linker, which could otherwise lead to unwanted side reactions with sensitive amino acid residues.[4][5] Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[2][4]
Troubleshooting Guide
Issue 1: Low yield of the desired peptide and presence of a major byproduct.
-
Question: My final crude product shows a low yield of the target peptide and a significant peak in the mass spectrum corresponding to the peptide minus 18 Da (loss of water). What is the likely cause and how can I fix it?
-
Answer: This is a strong indication of δ-lactam formation at the D-ornithine residue. The cyclization reaction releases a molecule of water, resulting in the observed mass difference.
Solutions:
-
Optimize Cleavage Time: Reduce the cleavage time to the minimum required for complete deprotection of other residues. Perform a time-course experiment (e.g., 1, 2, and 4 hours) to determine the optimal duration.[6]
-
Modify the Cleavage Cocktail:
-
Increase Scavenger Concentration: While scavengers primarily target reactive cations, a higher concentration of water in the cocktail can sometimes help to hydrolyze the ester linkage to the resin more efficiently and compete with the intramolecular cyclization.
-
Use a Milder Acid: In some cases, a less concentrated TFA solution might slow down the lactam formation. However, this must be balanced with the requirement for complete removal of other protecting groups.
-
-
Issue 2: Incomplete removal of the D-ornithine side-chain protecting group.
-
Question: My mass spectrometry analysis shows a peak corresponding to the peptide with the Boc protecting group still attached to the D-ornithine side chain. How can I ensure complete deprotection?
-
Answer: Incomplete deprotection of the Boc group on D-ornithine can occur if the cleavage conditions are not optimal.
Solutions:
-
Extend Cleavage Time: While minimizing cleavage time is important to prevent lactam formation, insufficient time will lead to incomplete deprotection. A careful balance is necessary. A trial cleavage with a small amount of resin is recommended to optimize the time.[6]
-
Ensure Fresh Reagents: TFA can degrade over time. Always use freshly opened or properly stored TFA for cleavage.[6]
-
Proper Resin Washing: Ensure the resin is thoroughly washed with dichloromethane (DCM) before cleavage to remove any residual dimethylformamide (DMF), which can inhibit the cleavage reaction.[7]
-
Issue 3: Presence of other side products related to sensitive amino acids in the sequence.
-
Question: My peptide contains other sensitive residues like Tryptophan (Trp) and Methionine (Met), and I am observing related side products. How should I adjust my cleavage cocktail?
-
Answer: The choice of scavengers is critical when dealing with sensitive amino acids.
Solutions:
-
For Tryptophan-containing peptides: The indole side chain of Trp is susceptible to alkylation by carbocations generated during cleavage.
-
For Methionine-containing peptides: The thioether side chain of Met can be oxidized to the sulfoxide.
-
Data Presentation: Cleavage Cocktail Compositions
The following table summarizes common cleavage cocktails and their recommended applications, which can be adapted for peptides containing D-ornithine.
| Cleavage Cocktail (Reagent) | Composition | Recommended Use |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues. A good starting point for optimizing D-ornithine peptide cleavage.[2][3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | For peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[4] Can be considered if the D-ornithine peptide contains these residues. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Especially suited for peptides containing arginine residues with sulfonyl protecting groups.[4] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Effective for scavenging trityl groups but does not protect Met or Cys from oxidation. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide | Specifically designed to minimize the oxidation of Methionine.[4] |
Experimental Protocols
Protocol 1: Standard Trial Cleavage of a D-Ornithine Containing Peptide
This protocol is a starting point for optimizing the cleavage of peptides containing D-ornithine with an acid-labile side-chain protecting group like Boc.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (freshly prepared)
-
Cold methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Nitrogen gas
-
Centrifuge tubes
-
Reaction vessel
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove residual DMF and dry it under vacuum for at least 1 hour.[7]
-
Cleavage Reaction:
-
Place a small amount of the dried peptide-resin (e.g., 20-50 mg) in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 1 mL for 50 mg of resin).
-
Allow the reaction to proceed at room temperature with occasional agitation. It is recommended to test different time points (e.g., 1, 2, and 4 hours).[6]
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[10]
-
-
Precipitation:
-
In a centrifuge tube, add 10 volumes of cold MTBE.
-
Slowly add the TFA filtrate to the cold MTBE while gently vortexing to precipitate the peptide.[10]
-
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold MTBE to remove residual scavengers and TFA.[2]
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]
-
Analysis: Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) and mass spectrometry to assess purity, yield, and the presence of any side products like the lactam.
Mandatory Visualizations
Caption: General workflow for the cleavage and deprotection of peptides.
Caption: Troubleshooting logic for low peptide yield.
References
- 1. The ornithine effect in peptide cation dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: D-Ornithine Coupling and Diketopiperazine (DKP) Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent diketopiperazine (DKP) formation following the coupling of D-ornithine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem after D-ornithine coupling?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs in a resin-bound dipeptide. After the N-terminal Fmoc group of the second amino acid (in this case, D-ornithine) is removed, the newly exposed free amine can attack the ester linkage of the first amino acid to the resin. This results in the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. This side reaction leads to a significant reduction in the final peptide yield. In a process known as "traceless" DKP formation, the cleaved dipeptide is washed away, leading to a deceptively clean crude product but a poor overall yield.
Q2: Which factors promote DKP formation when working with D-ornithine?
A2: Several factors can increase the likelihood of DKP formation:
-
Amino Acid Sequence: Dipeptides where the second amino acid is a primary amine, like ornithine, are susceptible to DKP formation. While proline is particularly notorious for inducing DKP formation due to its unique conformational properties, any dipeptide can undergo this side reaction under favorable conditions.
-
Resin Choice: Resins with less sterically hindered linkers, such as Wang resin, are more prone to DKP formation.
-
Deprotection Conditions: The basic conditions required for Fmoc group removal, typically using piperidine, catalyze the intramolecular cyclization.
-
Temperature: Elevated temperatures during coupling and deprotection steps can accelerate the rate of DKP formation.
-
Solvent: The choice of solvent can influence the conformation of the dipeptide and the kinetics of the cyclization.
Q3: How does the side chain protection of D-ornithine affect DKP formation?
A3: The protecting group on the delta-amino group of D-ornithine can influence DKP formation, primarily through steric hindrance. While direct comparative studies on the rate of DKP formation with different ornithine side-chain protecting groups are not extensively documented, a bulkier protecting group could potentially hinder the conformational flexibility required for the N-terminal amine to attack the resin linkage. Commonly used side-chain protecting groups for Fmoc-D-Orn-OH include tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Z), Alloc, and Dde. The choice of protecting group should be guided by the overall synthetic strategy and orthogonality requirements.
Troubleshooting Guides
Issue 1: Low peptide yield after coupling D-ornithine, with DKP detected in byproducts.
This is a classic sign of DKP formation. The troubleshooting workflow below outlines strategies to mitigate this issue.
Caption: Troubleshooting workflow for low peptide yield due to DKP formation.
Prevention Strategies & Experimental Protocols
Here are three primary strategies to prevent DKP formation after D-ornithine coupling, along with detailed experimental protocols.
Strategy 1: Utilize a Sterically Hindered Resin (2-Chlorotrityl Chloride Resin)
The bulky trityl group of 2-chlorotrityl chloride (2-CTC) resin provides significant steric hindrance around the ester linkage, which physically impedes the intramolecular cyclization required for DKP formation.[1][2]
| Resin Type | Linker Type | Propensity for DKP Formation | Typical Crude Peptide Purity (%) | Typical Overall Yield (%) |
| Wang Resin | p-alkoxybenzyl ester | High | 50 - 90 | Moderate to High |
| 2-CTC Resin | Chlorotrityl | Low | Generally high | High |
Data compiled from publicly available information and is dependent on the peptide sequence.[3]
Objective: To attach the first amino acid, Fmoc-D-Orn(Boc)-OH, to 2-CTC resin, minimizing the risk of DKP formation in subsequent steps.
Materials:
-
2-Chlorotrityl chloride resin (1.0-1.6 mmol/g loading)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 g) in DCM (10-15 mL) for 30 minutes in the synthesis vessel.
-
Amino Acid Preparation: In a separate vial, dissolve this compound (1.5 eq. relative to resin loading) in DCM (10 mL).
-
Loading: Drain the DCM from the swelled resin. Add the amino acid solution to the resin, followed by DIPEA (3.0 eq. relative to resin loading).
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and continue to agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum.
Caption: Workflow for loading the first amino acid onto 2-CTC resin.
Strategy 2: Modify Fmoc-Deprotection Conditions
Standard Fmoc deprotection using 20% piperidine in DMF provides a prolonged basic environment that promotes DKP formation. Using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger like piperazine can significantly shorten the deprotection time, thus reducing the opportunity for cyclization.[4][5][6]
| Deprotection Cocktail | Solvent | Relative DKP Formation |
| 20% Piperidine | DMF | High |
| 5% Piperidine | DMF | Moderate |
| 2% DBU / 5% Piperazine | NMP | Drastically Reduced |
Data adapted from studies on DKP-prone sequences.
Objective: To rapidly and efficiently remove the Fmoc group from a dipeptide-resin containing D-ornithine while minimizing DKP formation.
Materials:
-
Fmoc-D-Orn(PG)-Xaa-Resin
-
Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP)
-
NMP for washing
Procedure:
-
Resin Preparation: After coupling the second amino acid (D-ornithine), ensure the resin is thoroughly washed with NMP.
-
First Deprotection: Add the 2% DBU / 5% piperazine solution to the resin and agitate for 2-3 minutes.
-
Drain and Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for an additional 5-7 minutes.
-
Thorough Washing: Immediately drain the deprotection solution and wash the resin extensively with NMP (at least 5-7 times) to remove all traces of the basic reagents.
-
Proceed Immediately: Proceed to the next coupling step without delay.
Caption: Workflow for rapid Fmoc deprotection using DBU/piperazine.
Strategy 3: Couple a Pre-formed Dipeptide
Synthesizing the dipeptide unit in solution and then coupling it to the resin bypasses the vulnerable dipeptide-resin intermediate stage where DKP formation occurs. This is a highly effective, albeit more labor-intensive, strategy.
Objective: To prepare a protected dipeptide and couple it to the resin-bound amino acid to avoid DKP formation.
Part A: Solution-Phase Synthesis of the Dipeptide
Materials:
-
Fmoc-Ala-OH
-
H-D-Orn(Boc)-OMe·HCl (or other C-terminal protected ornithine)
-
Coupling reagents (e.g., HATU, HOBt/DIC)
-
DIPEA
-
Organic solvents (DMF, Ethyl Acetate, etc.)
-
Aqueous solutions for workup (e.g., NaHCO₃, KHSO₄)
Procedure:
-
Activation: Dissolve Fmoc-Ala-OH (1 eq.) and HATU (1 eq.) in DMF. Add DIPEA (2 eq.) and stir for 10 minutes.
-
Coupling: In a separate flask, dissolve H-D-Orn(Boc)-OMe·HCl (1 eq.) in DMF and add DIPEA (1 eq.) to neutralize. Add the activated Fmoc-Ala-OH solution and stir at room temperature overnight.
-
Workup: Perform a standard aqueous workup to extract the protected dipeptide.
-
Saponification: Hydrolyze the methyl ester of the dipeptide using LiOH or NaOH to obtain the free carboxylic acid.
-
Purification: Purify the dipeptide by chromatography.
Part B: Coupling the Dipeptide to the Resin
Materials:
-
H-Xaa-Resin
-
Fmoc-Ala-D-Orn(Boc)-OH
-
Coupling reagents (e.g., HATU, DIC/Oxyma)
-
DIPEA
-
DMF
Procedure:
-
Resin Preparation: Swell the resin with the first amino acid (H-Xaa-Resin) in DMF.
-
Activation: In a separate vial, pre-activate the synthesized dipeptide, Fmoc-Ala-D-Orn(Boc)-OH (2 eq.), with a coupling reagent like HATU (1.95 eq.) and DIPEA (4 eq.) in DMF.
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 2-4 hours, or until a negative Kaiser test is obtained.
-
Washing: Wash the resin thoroughly with DMF and DCM.
Caption: Workflow for the dipeptide coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Capping Unreacted Amines after Coupling with Fmoc-D-Orn(Boc)-OH
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-D-Orn(Boc)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses common issues encountered during the capping of unreacted amines following the coupling of this compound.
Problem: Positive Kaiser test after coupling, indicating unreacted amines.
Due to the steric hindrance from the bulky Boc-protected side chain of this compound, incomplete coupling is a common challenge. A positive Kaiser test (indicated by a blue or purple color) confirms the presence of unreacted primary amines on the resin.[1][2]
Solutions:
-
Double Coupling: Before proceeding to capping, it is highly recommended to perform a second coupling (double coupling) with a fresh solution of activated this compound.[1] This can significantly improve the coupling efficiency for sterically hindered amino acids.
-
Capping: If double coupling is unsuccessful or not desired, capping is essential to terminate the unreacted peptide chains.[1] This prevents the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.
Problem: Faintly positive Kaiser test after capping.
This suggests that the capping reaction itself may be incomplete.
Solutions:
-
Repeat Capping: Simply repeat the capping procedure with a fresh capping solution.[3]
-
Extend Reaction Time: Increase the capping reaction time to 45-60 minutes to ensure the reaction goes to completion.
Problem: Unusual side products observed in the final peptide.
While standard capping with acetic anhydride is generally compatible with the Boc protecting group, aggressive or prolonged capping conditions could potentially lead to side reactions, although this is not commonly reported.
Solution:
-
Optimize Capping Conditions: Adhere to the recommended concentrations and reaction times for the capping solution. Avoid excessively long exposure to the capping reagents.
Frequently Asked Questions (FAQs)
Q1: Why is capping necessary after coupling with this compound?
A1: The bulky nature of the Boc-protected ornithine side chain can lead to incomplete coupling reactions, leaving unreacted primary amines on the growing peptide chains.[1] Capping acetylates these unreacted amines, rendering them unreactive in subsequent coupling steps. This is crucial for preventing the formation of deletion peptide impurities, which can complicate the purification of the final product.[1]
Q2: What are the standard reagents for capping unreacted amines?
A2: The most widely used capping agent is acetic anhydride, typically used in combination with a base such as N,N-diisopropylethylamine (DIPEA) or pyridine in a solvent like N,N-dimethylformamide (DMF).[3][4]
Q3: Is the Boc protecting group on the ornithine side chain stable to standard capping conditions?
A3: Yes, the Boc group is an acid-labile protecting group and is stable under the mild basic or neutral conditions of the acetic anhydride capping reaction.[5] Standard capping protocols will not remove the Boc group from the ornithine side chain.
Q4: Should I perform a capping step after every coupling cycle?
A4: Capping after every cycle is generally not necessary if coupling efficiencies are high (≥99%). However, for difficult couplings, such as those involving sterically hindered amino acids like this compound, routine capping after the coupling step is a good practice to ensure the purity of the final peptide.[6]
Q5: Are there alternatives to acetic anhydride for capping?
A5: Yes, other reagents can be used for capping. For instance, N-acetylimidazole can be utilized as an alternative acetylating agent. In some cases, particularly with sensitive amino acids, using activated acetic acid (e.g., with HBTU/DIPEA) can be a milder alternative to acetic anhydride. Propionic anhydride can also be used, which will add a propionyl group instead of an acetyl group.
Experimental Protocols
Protocol 1: Standard Acetic Anhydride Capping
This protocol describes the standard procedure for capping unreacted amines on the solid support.
Reagents:
-
Capping Solution A: Acetic Anhydride
-
Capping Solution B: Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Following the coupling step with this compound, wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual coupling reagents.
-
Prepare the capping mixture. A common formulation is a 3:2 ratio of acetic anhydride to pyridine in DMF.[7]
-
Add the capping solution to the resin, ensuring all beads are fully submerged.
-
Agitate the mixture at room temperature for 30 minutes.[3]
-
Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all traces of the capping reagents and byproducts.
-
Perform a Kaiser test to confirm the absence of free primary amines. The beads should be colorless or yellow.[3]
Protocol 2: Qualitative Ninhydrin (Kaiser) Test
This rapid test is used to visually assess the presence or absence of free primary amines on the resin beads.[1]
Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL ethanol
-
Solution B: 80 g Phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Take a small sample of the peptide-resin (1-5 mg) in a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Blue/Purple Beads and/or Solution | Incomplete coupling/capping (presence of free primary amines) |
| Colorless/Yellow Beads and Solution | Complete coupling/capping (absence of free primary amines) |
Data Summary
The following table summarizes the common reagents and conditions for the capping step in SPPS.
| Parameter | Recommended Conditions |
| Capping Agent | Acetic Anhydride |
| Base | Pyridine or N,N-Diisopropylethylamine (DIPEA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reagent Ratio (Ac₂O:Base) | Typically 3:2 or 1:1 |
| Concentration | ~0.5 M Acetic Anhydride / ~0.5 M Base |
| Reaction Time | 30 minutes |
| Temperature | Room Temperature |
Visualizations
Caption: Workflow for coupling and capping of unreacted amines.
Caption: Logical relationship between coupling and capping steps.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chem.uci.edu [chem.uci.edu]
Technical Support Center: Purification of Peptides with D-Ornithine Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic peptides containing D-ornithine residues.
Troubleshooting Guide
This guide addresses common issues observed during the purification of D-ornithine-containing peptides, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Q1: I am observing significant peak tailing for my D-ornithine peptide during RP-HPLC purification. What is the likely cause and how can I resolve it?
A: Peak tailing for peptides containing D-ornithine is often due to the basic nature of the ornithine side chain (a primary amine). This basic group can interact ionically with residual acidic silanol groups present on the surface of silica-based stationary phases (like C18), leading to a secondary retention mechanism and resulting in broad, tailing peaks.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2-3) using an acidic modifier like trifluoroacetic acid (TFA) is the most effective solution. At low pH, the residual silanol groups are protonated and thus non-ionized, minimizing the undesirable ionic interactions with the positively charged D-ornithine side chain.[1]
-
Increase Ion-Pairing Agent Concentration: Ensure an adequate concentration of an ion-pairing agent, such as TFA (typically 0.1%), in both mobile phases (A and B). The ion-pairing agent forms a neutral complex with the charged peptide, which enhances its hydrophobicity and promotes a more uniform interaction with the stationary phase, leading to sharper peaks.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns that are extensively end-capped have fewer free silanol groups, which reduces the potential for secondary interactions. Consider using a column specifically designed for peptide or basic compound separations.
-
Increase Buffer Concentration: In some cases, increasing the buffer concentration (if not using a volatile modifier like TFA) to >20 mM can help to mask the silanol interactions and improve peak shape.[1]
Q2: My D-ornithine peptide has very poor retention on my C18 column, eluting close to the void volume. How can I increase its retention?
A: Poor retention of a D-ornithine peptide, especially if the overall sequence is hydrophilic, is a common challenge. The goal is to increase the hydrophobic interaction between the peptide and the stationary phase.
Troubleshooting Steps:
-
Utilize a Stronger Ion-Pairing Agent: While TFA is standard, more hydrophobic ion-pairing agents can significantly increase retention. Consider using heptafluorobutyric acid (HFBA) or perfluoropentanoic acid (PFPA). These agents have longer alkyl chains and form a more hydrophobic ion-pair with the peptide, leading to stronger retention on the RP column.[2] Be aware that these reagents are less volatile and may be more difficult to remove from the final product and can sometimes suppress ionization in mass spectrometry.[2]
-
Decrease the Initial Concentration of Organic Solvent: Start your gradient with a lower percentage of acetonitrile (or other organic solvent). For very hydrophilic peptides, you may need to start at 0-2% organic solvent.
-
Use a Column with Higher Carbon Load: A C18 column with a higher carbon load will provide a more hydrophobic stationary phase, which can help to better retain polar peptides.
-
Consider an Alternative Stationary Phase: A phenyl-hexyl column can offer different selectivity through pi-pi interactions with aromatic residues in your peptide, potentially improving retention and resolution.
Q3: I am struggling to separate my target D-ornithine peptide from a closely eluting impurity. What strategies can I employ to improve resolution?
A: Co-elution of impurities, such as deletion sequences or diastereomers, is a frequent purification challenge. Improving resolution requires manipulating the selectivity of the chromatographic system.
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient (e.g., a smaller % increase in organic solvent per minute) will increase the separation time and can often resolve closely eluting species.[3]
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol or isopropanol. Different organic solvents can alter the selectivity of the separation and may resolve your peptide from the impurity.
-
Vary the Temperature: Temperature can affect the viscosity of the mobile phase, the kinetics of mass transfer, and the conformation of the peptide, all of which can influence selectivity. Try running the purification at a higher (e.g., 40-60°C) or lower temperature.
-
Change the Ion-Pairing Agent: As mentioned previously, different ion-pairing agents (TFA, HFBA, PFPA) can alter the retention profile of both the target peptide and its impurities, potentially leading to better separation.[2]
-
Employ Orthogonal Purification Methods: If RP-HPLC alone is insufficient, consider a multi-step purification strategy.[4] An initial purification step based on a different separation principle, such as ion-exchange chromatography (which separates based on charge), can remove impurities that are difficult to resolve by hydrophobicity.[3] The fractions containing the target peptide can then be further purified by RP-HPLC.
Q4: I am experiencing low recovery of my D-ornithine peptide after purification. What could be the cause and how can I improve it?
A: Low recovery can be attributed to several factors, including peptide aggregation, instability, or irreversible adsorption to the column.
Troubleshooting Steps:
-
Address Potential Aggregation: Peptides, particularly those with hydrophobic stretches, can aggregate.[5][6][7] Aggregation can lead to poor solubility, peak broadening, and low recovery.
-
Dissolve the crude peptide in a stronger solvent: Try dissolving the peptide in solutions containing urea, guanidinium hydrochloride, or a higher concentration of organic solvent before injection.
-
Work at low concentrations: Injecting a more dilute sample can sometimes mitigate on-column aggregation.
-
-
Check for Peptide Instability: The δ-amino group of the ornithine side chain can potentially form a lactam with a C-terminal carboxyl group or an adjacent acidic residue side chain, especially under certain pH and temperature conditions. This is analogous to the "ornithine effect" observed in mass spectrometry where the ornithine residue cyclizes to cleave the adjacent amide bond.[8][9]
-
Maintain a low pH: Working at an acidic pH (2-3) generally helps to maintain peptide stability during purification.[10]
-
Keep the process cool: If you suspect thermal degradation, perform the purification at a lower temperature.
-
-
Passivate the Column: If you suspect irreversible adsorption to the column, especially with a new column, several injections of a standard protein or peptide solution (like bovine serum albumin or insulin) can help to block active sites on the stationary phase.
Frequently Asked Questions (FAQs)
Q: Does the 'D' configuration of ornithine significantly affect its purification compared to the 'L' form?
A: Yes, the stereochemistry can have a significant impact. The presence of a D-amino acid in a sequence of L-amino acids can disrupt the formation of stable secondary structures like α-helices.[11] This change in conformation can alter the peptide's overall hydrophobicity and how it interacts with the stationary phase. While this can sometimes be advantageous for separating diastereomers, it also means that purification protocols developed for an all-L peptide may not be directly transferable to its D-ornithine-containing counterpart and will likely require re-optimization.[11]
Q: What is the best first-line purification strategy for a newly synthesized D-ornithine peptide?
A: For most synthetic peptides, Reversed-Phase HPLC is the gold standard.[12] A good starting point would be:
-
Column: A C18 column designed for peptide separations.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A scouting gradient, for example, 5-65% B over 30 minutes, to determine the approximate elution time of your peptide.
-
Detection: UV detection at 210-220 nm.[3]
Based on the results of this initial run, you can then optimize the gradient and other parameters as described in the troubleshooting guide to improve purity and yield.
Q: Can I use mass spectrometry (MS) to detect my D-ornithine peptide during purification?
A: Yes, LC-MS is a powerful tool for monitoring peptide purification. It allows you to identify the peak corresponding to your target peptide by its mass, which is especially useful for complex crude mixtures. However, be aware that some ion-pairing agents, particularly non-volatile ones or even TFA at high concentrations, can suppress the MS signal. If using MS detection, it is often recommended to use a lower concentration of TFA or an MS-compatible modifier like formic acid. A post-column split that directs a small portion of the eluent to the MS detector while the majority goes to the fraction collector is a common setup.
Data Presentation
The choice of ion-pairing agent can significantly impact the retention and resolution of D-ornithine-containing peptides. The following table summarizes the expected relative effects of common ion-pairing agents on a model basic peptide.
Table 1: Comparison of Common Ion-Pairing Agents for RP-HPLC of D-Ornithine Peptides
| Ion-Pairing Agent | Abbreviation | Typical Concentration | Expected Peptide Retention | Peak Shape for Basic Peptides | MS Compatibility |
| Trifluoroacetic Acid | TFA | 0.05 - 0.1% | Moderate | Good | Fair (can cause signal suppression) |
| Formic Acid | FA | 0.1% | Low | Fair to Poor (may require highly inert column) | Excellent |
| Heptafluorobutyric Acid | HFBA | 0.05 - 0.1% | High | Good | Poor (less volatile, strong ion suppression) |
This table provides a generalized comparison. Optimal conditions should be determined empirically for each specific peptide.
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a Synthetic D-Ornithine Peptide
This protocol provides a general starting point for the purification of a crude synthetic peptide containing a D-ornithine residue.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the crude lyophilized peptide.
-
Dissolve the peptide in a minimal volume of a suitable solvent. Start with Mobile Phase A (0.1% TFA in water). If solubility is poor, add small increments of acetonitrile or another organic solvent like DMSO.
-
Centrifuge the solution at high speed for 5-10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector and fraction collector.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: Appropriate for the column diameter (e.g., 4-5 mL/min for a 10 mm ID column).
-
Detection: UV absorbance at 220 nm.
-
Column Temperature: Ambient or controlled at 30°C.
-
-
Purification Gradient (Example):
-
Run a shallow, optimized gradient based on a prior analytical run. For example:
-
0-5 min: 20% B
-
5-45 min: 20% to 50% B
-
45-50 min: 50% to 90% B (column wash)
-
50-55 min: 90% B
-
55-60 min: 90% to 20% B (re-equilibration)
-
-
Adjust the gradient slope (%B/min) around the elution point of the target peptide to maximize resolution.
-
-
Fraction Collection:
-
Collect fractions (e.g., 2 mL per tube) across the entire chromatogram, focusing on the main peak corresponding to the target peptide.
-
-
Post-Purification Analysis and Processing:
-
Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Pool the fractions that meet the desired purity level.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
Confirm the identity of the final product by mass spectrometry.
-
Visualizations
Caption: High-level workflow for D-Ornithine peptide purification.
Caption: Decision tree for troubleshooting RP-HPLC purification.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. renyi.hu [renyi.hu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissecting the Total Transition State Stabilization Provided by Amino Acid Side-Chains at Orotidine 5′-Monophosphate Decarboxylase: A Two-Part Substrate Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 12. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications | MDPI [mdpi.com]
Validation & Comparative
D-Ornithine Fortifies Peptides Against Enzymatic Attack, Outperforming L-Ornithine in Stability
For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of peptide-based therapeutics is a critical challenge. A key strategy to prevent rapid enzymatic degradation is the incorporation of non-natural D-amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides containing D-ornithine versus their natural L-ornithine counterparts, supported by experimental data, to inform the design of more robust peptide drug candidates.
The inherent susceptibility of peptides to proteolysis by endogenous enzymes significantly curtails their therapeutic efficacy by limiting their bioavailability and duration of action. The stereospecific nature of proteases, which are evolved to recognize and cleave peptide bonds involving L-amino acids, forms the basis of a powerful stabilization strategy: the substitution of L-amino acids with their D-enantiomers. This mirror-image configuration sterically hinders the peptide from fitting into the active site of proteases, thereby dramatically reducing the rate of degradation.
The Stereochemical Shield: Why D-Ornithine Confers Superior Stability
Proteases, the molecular scissors of the biological world, are chiral catalysts. Their active sites are exquisitely shaped to bind and act upon substrates composed of L-amino acids, the building blocks of virtually all naturally occurring proteins. The introduction of a D-amino acid, such as D-ornithine, disrupts this precise molecular recognition. The altered three-dimensional arrangement of the D-ornithine side chain prevents the peptide from docking correctly within the protease's active site. This mismatch significantly diminishes the enzyme's ability to cleave the peptide bond, leading to a substantial increase in the peptide's stability and its circulating half-life in the body.
The logical relationship for protease-mediated degradation highlights the protective effect of D-amino acid incorporation.
Quantitative Data on Peptide Stability
The following tables summarize experimental data from studies on related peptide modifications, providing a strong basis for the enhanced stability of D-ornithine containing peptides.
Table 1: Stability of Oncocin Analogs in Mouse Serum
This table presents data on the stabilization of the oncocin peptide by substituting a key arginine residue with L-ornithine and D-arginine. The significant increase in half-life with D-arginine strongly suggests a similar or even greater stabilizing effect would be observed with D-ornithine.
| Peptide Analog | Sequence | Modification | Half-life in Mouse Serum |
| Onc72 | VDKPPYLPRPRPPROIYNO-NH2 | L-Arg to L-Ornithine | 3 hours |
| Onc112 | VDKPPYLPRPRPPRrIYNr-NH2 | L-Arg to D-Arginine | > 8 hours |
Data sourced from a study on the differential stability of therapeutic peptides.
Table 2: Stability of Antimicrobial Peptide OM19R and its D-amino Acid Substituted Analog OM19D
This study demonstrates the dramatic increase in stability against trypsin and in serum when all L-arginine and L-lysine residues are replaced by their D-enantiomers. This provides compelling evidence for the protective effect of D-amino acid substitution.
| Peptide | Sequence | Stability against Trypsin (1 mg/mL) | Stability in Serum (25%) |
| OM19R | (L-Arg and L-Lys) | Degraded | Partially Degraded |
| OM19D | (D-Arg and D-Lys) | Highly Stable | Highly Stable |
Data from a study on an antibacterial peptide with D-amino acid substitutions.[1]
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.
In Vitro Peptide Stability Assay in Plasma/Serum
This protocol outlines a general method to assess the stability of a peptide in a biological fluid like plasma or serum.
Materials:
-
Test peptides (D-ornithine and L-ornithine containing variants)
-
Human or animal plasma/serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)
-
HPLC or LC-MS system for analysis
Procedure:
-
Peptide Incubation: Dissolve the test peptides in a suitable solvent (e.g., water or DMSO) and spike them into pre-warmed (37°C) plasma or serum to a final concentration (e.g., 10 µM).
-
Time Points: Incubate the peptide-plasma/serum mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to precipitate plasma/serum proteins and stop enzymatic degradation.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated RP-HPLC or LC-MS method.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
The following diagram illustrates the workflow for a typical in vitro plasma stability assay.
Trypsin Digestion Assay
This protocol is designed to assess the stability of peptides against a specific protease, such as trypsin.
Materials:
-
Test peptides (D-ornithine and L-ornithine containing variants)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Reaction termination solution (e.g., 10% formic acid)
-
HPLC or LC-MS system for analysis
Procedure:
-
Reaction Setup: Dissolve the test peptides in the ammonium bicarbonate buffer. Add trypsin to a specific enzyme-to-substrate ratio (e.g., 1:20 or 1:50 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Reaction Termination: Stop the digestion by adding the termination solution to each aliquot.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the parent peptide and the appearance of cleavage products.
-
Data Analysis: Quantify the amount of intact peptide remaining at each time point relative to a control sample with no enzyme.
Conclusion
The incorporation of D-ornithine into peptide sequences is a highly effective strategy to enhance their enzymatic stability. While direct quantitative comparisons with L-ornithine containing peptides are inferred from broader studies on D-amino acid substitutions, the underlying biochemical principles and supporting data from analogous modifications provide a robust rationale for this approach. By significantly retarding proteolytic degradation, the use of D-ornithine can prolong the in vivo half-life of therapeutic peptides, a critical step towards developing more effective and convenient peptide-based medicines. Researchers are encouraged to perform direct comparative stability assays, using the provided protocols, to quantify the precise stability gains for their specific peptide candidates.
References
A Comparative Guide to Fmoc-D-Orn(Boc)-OH and Other Protected D-Amino Acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of D-amino acids is a critical strategy for enhancing peptide stability and modulating biological activity. The choice of the specific protected D-amino acid can significantly impact coupling efficiency, side reactions, and the purity of the final peptide. This guide provides an objective comparison of Fmoc-D-Orn(Boc)-OH with other commonly employed protected D-amino acids, with a particular focus on its structural analog, Fmoc-D-Lys(Boc)-OH. While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, this guide synthesizes established principles of peptide chemistry and available data to offer valuable insights for researchers.
Introduction to Protected D-Amino Acids in SPPS
The use of D-amino acids in peptide therapeutics is a well-established strategy to increase resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of the peptide. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amine is favored in modern SPPS due to its base-lability, which allows for mild deprotection conditions, preserving acid-sensitive functionalities within the peptide. The side chains of bifunctional amino acids require their own protecting groups, and for diamino acids like Ornithine and Lysine, the Boc (tert-butyloxycarbonyl) group is a common choice due to its stability to the basic conditions of Fmoc removal and its lability to acid during the final cleavage step.
Core Comparison: this compound vs. Fmoc-D-Lys(Boc)-OH
This compound and Fmoc-D-Lys(Boc)-OH are structurally very similar, differing only by a single methylene group in the side chain (Ornithine has a three-carbon side chain, while Lysine has a four-carbon side chain). This subtle structural difference can influence their reactivity and propensity for side reactions during SPPS.
Structural and Physicochemical Properties
| Property | This compound | Fmoc-D-Lys(Boc)-OH | Other Protected D-Amino Acids (Examples) |
| Molecular Weight | 454.52 g/mol | 468.55 g/mol | Fmoc-D-Dab(Boc)-OH: 440.49 g/mol , Fmoc-D-Arg(Pbf)-OH: 648.77 g/mol |
| Side Chain Length | 3 carbons | 4 carbons | Dab: 2 carbons, Arg: 3 carbons + guanidinium group |
| Side Chain pKa | ~10.5 | ~10.5 | Dab: ~10.5, Arg: ~12.5 |
| Typical Purity | ≥98% (HPLC) | ≥98% (HPLC) | Generally ≥98% (HPLC) |
Performance in SPPS: A Comparative Analysis
While comprehensive, direct comparative studies are scarce, the following table summarizes the expected performance based on general principles of peptide chemistry and anecdotal evidence from the field.
| Performance Metric | This compound | Fmoc-D-Lys(Boc)-OH | Key Considerations & Potential Differences |
| Coupling Efficiency | Generally high | Generally high | Both are expected to have high coupling efficiencies under standard SPPS conditions. The slightly longer and more flexible side chain of lysine might marginally improve solubility and reduce steric hindrance in some sequence contexts, potentially leading to slightly faster coupling kinetics. However, for most applications, the difference is likely negligible. |
| Racemization | Low | Low | Racemization of amino acids during coupling is a general concern in SPPS but is typically low for most standard amino acids under optimized conditions. There is no strong evidence to suggest a significant difference in the intrinsic propensity for racemization between D-Ornithine and D-Lysine when using standard coupling reagents like HBTU/HOBt. |
| Side Reactions | Potential for lactam formation | Low | The shorter side chain of ornithine brings the δ-amino group into closer proximity to the peptide backbone. This can increase the propensity for intramolecular cyclization to form a lactam, particularly if the side-chain protecting group is prematurely removed or during certain activation conditions. While the Boc group is generally stable, any partial deprotection could lead to this side reaction. The longer side chain of lysine makes this intramolecular reaction less favorable. |
| Final Peptide Purity | High | High | Assuming optimal synthesis conditions, both amino acids should yield peptides of high purity. The potential for lactam formation with D-Ornithine could, in some cases, lead to a more complex crude product requiring more rigorous purification. |
Experimental Protocols
Below are detailed protocols for key experiments relevant to the comparison of protected D-amino acids in SPPS.
Protocol 1: Standard Coupling of Fmoc-D-Amino Acids in SPPS
This protocol describes a standard manual coupling cycle for incorporating a protected D-amino acid into a growing peptide chain on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected D-amino acid (e.g., this compound or Fmoc-D-Lys(Boc)-OH) (3-5 equivalents)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (3-5 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (6-10 equivalents)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected D-amino acid, HBTU, and HOBt in a minimal amount of DMF.
-
Add DIPEA to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Coupling Monitoring (Optional but Recommended):
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, continue coupling for another hour or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: HPLC Analysis of Crude Peptide Purity
This protocol outlines the general procedure for analyzing the purity of a crude peptide after cleavage from the resin.
Materials:
-
Crude peptide sample
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% (v/v) TFA in acetonitrile
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Solvent A and Solvent B) to a concentration of approximately 1 mg/mL.
-
HPLC Method:
-
Flow rate: 1 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Gradient: A typical gradient would be from 5% to 95% Solvent B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.
Visualizing the SPPS Workflow and Chemical Logic
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the SPPS process and the structures of the compared amino acids.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Structural comparison of this compound and Fmoc-D-Lys(Boc)-OH.
Caption: Orthogonal protection strategy in Fmoc-SPPS.
Conclusion
Both this compound and Fmoc-D-Lys(Boc)-OH are high-performing building blocks for the incorporation of D-amino acids in SPPS. For most standard applications, their performance is expected to be comparable, yielding high-purity peptides. The primary theoretical difference lies in the potential for the shorter side chain of D-Ornithine to undergo intramolecular lactam formation, a side reaction that is less probable for D-Lysine. Researchers encountering unexpected side products or lower yields when using this compound may consider investigating this possibility. The choice between these and other protected D-amino acids should be guided by the specific sequence, the desired final peptide structure, and empirical optimization of the synthesis protocol. When embarking on the synthesis of a novel peptide, a small-scale test synthesis is always recommended to identify and address any sequence-specific challenges.
A Comparative Guide to Alternative Protecting Group Strategies for D-Ornithine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for trifunctional amino acids like D-ornithine is paramount to achieving high purity and yield, especially in the synthesis of complex peptides such as cyclic or branched structures. The δ-amino group of ornithine requires robust protection that is orthogonal to the temporary Nα-Fmoc group, allowing for selective deprotection and modification. While the tert-butyloxycarbonyl (Boc) group is the most common choice, several alternative strategies offer distinct advantages for specific synthetic challenges.
This guide provides an objective comparison of the performance of various D-ornithine side-chain protecting groups, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic targets.
Performance Comparison of D-Ornithine Side-Chain Protecting Groups
The choice of a side-chain protecting group for D-ornithine in Fmoc-based SPPS directly impacts coupling efficiency, the potential for side reactions, and the overall purity of the final peptide. A key side reaction for ornithine is the formation of a δ-lactam, which can occur if the side-chain amine is not adequately protected. The following table summarizes the characteristics and performance of common protecting groups. Since ornithine and lysine share similar side-chain chemistry, performance data for lysine derivatives are often used as a reliable proxy.[1][2]
| Protecting Group | Abbreviation | Structure | Key Advantages | Common Side Reactions/Disadvantages | Typical Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | High stability to piperidine, clean cleavage with strong acid.[1] | Not suitable for selective on-resin side-chain modification without affecting other tBu-protected residues. | Strong acid (e.g., >90% TFA) | |
| Allyloxycarbonyl | Aloc | Orthogonal to both Fmoc and tBu/Trt groups, allowing for selective deprotection on-resin.[1] | Requires a palladium catalyst for removal, which can be difficult to completely eliminate from the final product. | Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in an inert solvent. | |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Orthogonal to Fmoc and acid-labile groups. | Prone to migration to the Nα-amine, especially in longer syntheses. Partial loss can occur during repeated piperidine treatments. | 2% Hydrazine in DMF. | |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | More sterically hindered than Dde, reducing migration and premature loss.[1] | Can be difficult to remove, especially if located near the C-terminus or in aggregated sequences.[3] | 2% Hydrazine in DMF (may require longer reaction times or higher concentrations). | |
| 4-Methyltrityl | Mtt | Highly acid-labile, allowing for selective removal in the presence of tBu and Trt groups.[3] | Can be partially cleaved by repeated exposure to acidic conditions used for resin cleavage. | 1% TFA in DCM. |
Experimental Protocols
Detailed and optimized protocols are crucial for the successful application of these protecting group strategies. Below are representative methodologies for the coupling and deprotection of D-ornithine with various side-chain protections.
General Coupling Protocol for Fmoc-D-Orn(PG)-OH
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or 2-Chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 1 hour.[4]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[5]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Orn(PG)-OH (3-5 equivalents), a coupling reagent such as HCTU or HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended or the temperature increased.[4]
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.
Side-Chain Deprotection Protocols
The following protocols outline the selective on-resin deprotection of various side-chain protecting groups.
1. Aloc Group Removal
-
Reagents:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or another suitable scavenger
-
Anhydrous, degassed dichloromethane (DCM) or chloroform/acetic acid/N-methylmorpholine mixture.
-
-
Procedure:
-
Wash the peptide-resin with anhydrous, degassed DCM (3 times).
-
Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin loading) and PhSiH₃ (10-20 equivalents) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.
-
Repeat the treatment with a fresh solution of the palladium catalyst and scavenger.
-
Wash the resin thoroughly with DCM (3-5 times), followed by a wash with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF.
-
2. Dde or ivDde Group Removal
-
Reagents:
-
2% Hydrazine monohydrate in DMF.
-
-
Procedure:
-
Wash the peptide-resin with DMF (3 times).
-
Treat the resin with a solution of 2% hydrazine in DMF for 3-5 minutes at room temperature.
-
Repeat the hydrazine treatment 2-3 times until deprotection is complete (monitor by HPLC analysis of a small cleaved sample).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
-
3. Mtt Group Removal
-
Reagents:
-
1% Trifluoroacetic acid (TFA) in DCM
-
Triisopropylsilane (TIS) as a scavenger
-
-
Procedure:
-
Wash the peptide-resin with DCM (3 times).
-
Treat the resin with a solution of 1% TFA and 2-5% TIS in DCM for 2-5 minutes.
-
Repeat the treatment until deprotection is complete (typically 5-10 short treatments).
-
Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF.[3]
-
Visualizing Orthogonal Strategies and Workflows
The following diagrams, generated using Graphviz, illustrate the chemical structures and logical workflows associated with these protecting group strategies.
Caption: Chemical structures of common D-ornithine side-chain protecting groups.
Caption: Workflow for on-resin cyclization using an Aloc-protected ornithine.
Caption: Decision tree for selecting a suitable D-ornithine protecting group.
References
A Comparative Guide to Coupling Reagents for Fmoc-D-Orn(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant for achieving high yield, purity, and stereochemical integrity of the final peptide. This is particularly true for the incorporation of sterically hindered or complex amino acid derivatives like Fmoc-D-Orn(Boc)-OH. This guide provides an objective comparison of the performance of various common coupling reagents, supported by experimental data, to facilitate an informed choice for your synthesis protocols.
Performance Comparison of Coupling Reagents
Quantitative Performance of Common Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| COMU | Aminium/Uronium Salt | 15-60 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >97 | >92 | Low |
Note: The data presented is a summary from multiple sources and represents typical outcomes for sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Key Considerations for Reagent Selection
| Reagent | Advantages | Disadvantages |
| HATU | Very high reactivity, fast coupling times, low racemization.[1] Excellent for sterically hindered amino acids. | Higher cost, potential for guanidinylation side reaction with excess reagent.[2] |
| HBTU | Good reactivity and widely used.[3] | Slower than HATU, potential for guanidinylation. |
| HCTU | Similar reactivity to HATU, often more cost-effective. | Potential for guanidinylation. |
| COMU | High reactivity comparable to HATU, non-explosive byproducts, and water-soluble byproducts ease purification.[2][4] | Can be less stable in solution over extended periods. |
| PyBOP | Efficient coupling, avoids guanidinylation side reactions.[5] | Byproducts can sometimes be difficult to remove completely. |
| DIC/HOBt | Cost-effective, well-established method. | Slower reaction times, can lead to dehydration of Asn and Gln residues, formation of insoluble DCU byproduct if DCC is used.[6] |
| DIC/Oxyma | Safer alternative to HOBt (which is explosive), often provides better yields and lower racemization than DIC/HOBt. | Slower than onium salts. |
Experimental Protocols
The following are detailed protocols for a single coupling cycle of this compound to a resin-bound peptide using different classes of coupling reagents. These protocols assume a standard Fmoc-SPPS workflow.
General Preparatory Steps (Applicable to all protocols)
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.
Protocol 1: Coupling with Aminium/Uronium Reagents (HATU, HBTU, HCTU, COMU)
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution.
-
Pre-activation: Gently agitate the mixture for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids like this compound, a longer coupling time may be beneficial.
-
Monitoring and Washing: After the coupling is complete (as indicated by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
Protocol 2: Coupling with Phosphonium Reagents (PyBOP)
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.
-
Base Addition: Add DIPEA (6-10 equivalents) to the solution.
-
Coupling Reaction: Immediately add the solution to the deprotected peptide-resin and agitate the mixture for 1-4 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction completion with a Kaiser test. Once complete, wash the resin as described in Protocol 1.
Protocol 3: Coupling with Carbodiimide Reagents (DIC/HOBt or DIC/Oxyma)
-
Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and the additive (HOBt or Oxyma, 3-5 equivalents) in DMF.
-
Coupling Reaction: Add the solution to the deprotected peptide-resin, followed by the addition of DIC (3-5 equivalents). Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction completion with a Kaiser test. Once complete, wash the resin as described in Protocol 1.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: A generalized workflow for a single cycle of solid-phase peptide synthesis.
Caption: Mechanism of carboxylic acid activation by different classes of coupling reagents.
References
A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of D-Ornithine Peptides
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of peptide-based therapeutics is a critical quality attribute, as the presence of even minor D-amino acid impurities can significantly impact efficacy and safety. For peptides incorporating the non-proteinogenic amino acid ornithine, accurate determination of enantiomeric purity is paramount. This guide provides an objective comparison of two prominent High-Performance Liquid Chromatography (HPLC) methods for quantifying the enantiomeric purity of D-ornithine following peptide hydrolysis: direct enantioseparation on a chiral stationary phase (CSP) and indirect analysis via pre-column derivatization.
Method Comparison: Direct vs. Indirect Analysis
The enantiomeric purity of ornithine within a peptide is typically assessed after acid hydrolysis of the peptide into its constituent amino acids. To account for potential racemization during hydrolysis, this step can be performed in deuterated acid (e.g., DCl in D₂O). This labels any newly formed enantiomers with deuterium, allowing them to be distinguished from the original enantiomeric impurities by mass spectrometry.[1] Following hydrolysis, two primary HPLC strategies are employed for separating the D- and L-ornithine enantiomers.
A summary of the key characteristics of these two approaches is presented below:
| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatization) |
| Principle | Enantiomers are separated on a chiral column based on differential transient diastereomeric interactions with the CSP. | Enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral column. |
| Chiral Selector | Bonded to the stationary phase (e.g., macrocyclic glycopeptide). | A chiral derivatizing agent (e.g., Marfey's reagent, FDAA) is added to the sample.[1][2] |
| Column | Chiral HPLC Column (e.g., Astec® CHIROBIOTIC® T).[3][4][5] | Standard Reversed-Phase Column (e.g., C18).[1][2] |
| Sample Preparation | Peptide hydrolysis is the primary step. | Involves peptide hydrolysis followed by a chemical derivatization step.[1] |
| Advantages | - Fewer sample preparation steps.- Reduced risk of side reactions from derivatization. | - High sensitivity, especially with fluorescent derivatizing agents.- Utilizes common, less expensive achiral columns. |
| Considerations | - Chiral columns are typically more expensive.- Method development may require screening of different CSPs. | - Derivatization adds time and complexity.- Potential for incomplete derivatization or side products.- Abnormal elution behavior has been reported for ornithine with certain derivatizing agents.[6] |
Experimental Protocols
Method 1: Direct Enantioseparation using a Macrocyclic Glycopeptide CSP
This method utilizes a chiral stationary phase, such as teicoplanin bonded to silica, to directly resolve the enantiomers of underivatized ornithine. Macrocyclic glycopeptide CSPs are well-suited for separating polar and ionic compounds like amino acids.[4]
1. Peptide Hydrolysis:
-
Place the peptide sample (approx. 0.1-1 mg) in a hydrolysis tube.
-
Add 6 M HCl (or 6 M DCl in D₂O to monitor racemization).
-
Seal the tube under vacuum or nitrogen and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample, open the tube, and evaporate the acid under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the amino acid residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[3][5]
-
Mobile Phase: A mixture of 20 mM ammonium acetate, pH 4.1, and methanol (50:50, v/v).[3][5]
-
Sample Concentration: Approximately 1 mg/mL in methanol.[3][5]
Expected Results: The D- and L-ornithine enantiomers will be separated based on their differential interaction with the teicoplanin chiral selector. On this type of CSP, the D-enantiomer is typically retained more strongly than the L-enantiomer.
Method 2: Indirect Enantioseparation via Derivatization with Marfey's Reagent
This widely used indirect method involves reacting the amino acid enantiomers with a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA or Marfey's reagent), to form diastereomers. These diastereomers can then be readily separated on a standard reversed-phase HPLC column.[1][2]
1. Peptide Hydrolysis:
-
Follow the same hydrolysis procedure as described in Method 1.
2. Derivatization Procedure:
-
Dissolve the hydrolyzed amino acid residue in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 10% to 60% B over 30 minutes (this may need optimization depending on the specific peptide and other amino acids present).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm (the absorbance maximum of the FDAA derivative).[2]
Expected Results: The L-FDAA derivatives of D-ornithine and L-ornithine will be separated as diastereomeric pairs on the achiral C18 column. Typically, the L-amino acid derivative elutes before the D-amino acid derivative, though exceptions, such as for ornithine under certain conditions, have been noted and should be confirmed with standards.[6]
Visualizing the Workflow
The logical flow of each analytical approach can be visualized to better understand the key steps involved in determining the enantiomeric purity of D-ornithine peptides.
Caption: Workflow for D-Ornithine peptide enantiomeric purity analysis.
References
- 1. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Astec<SUP>®</SUP> CHIROBIOTIC<SUP>®</SUP> T Chiral (5 μm) HPLC Columns L × I.D. 25 cm × 4.6 mm, HPLC Column | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Abnormal elution behavior of ornitine derivatized with 1-fluoro-2,4-dinitrophenyl-5-leucinamide in advanced Marfey's method - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Resin vs. Solution-Phase Cyclization of Ornithine-Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the cyclization of peptides is a critical step in enhancing their therapeutic properties. This guide provides an objective comparison of on-resin and solution-phase cyclization methods, with a specific focus on peptides containing the versatile amino acid ornithine. Supported by experimental data, this document outlines the performance, protocols, and key considerations for each technique.
Cyclic peptides often exhibit superior proteolytic stability, enhanced receptor selectivity, and improved bioavailability compared to their linear counterparts.[1] Ornithine, with its side-chain primary amine, is a valuable residue for forming lactam bridges, a common strategy for peptide cyclization. The choice between performing this cyclization while the peptide is attached to a solid support (on-resin) or after it has been cleaved into solution (solution-phase) can significantly impact reaction efficiency, purity of the final product, and the overall workflow.
Performance Comparison: On-Resin vs. Solution-Phase
While direct head-to-head comparisons for identical ornithine-containing peptides are not abundant in the literature, a clear trend emerges from studies comparing the two methodologies for other peptides. On-resin cyclization is generally considered a more streamlined and efficient strategy.[1]
A key advantage of on-resin cyclization is the "pseudo-dilution" effect, where the resin matrix isolates individual peptide chains, thereby minimizing intermolecular reactions such as dimerization and oligomerization. This often leads to cleaner crude products and simplifies subsequent purification. In contrast, solution-phase cyclization must be performed at very high dilutions to favor intramolecular cyclization over the formation of undesirable multimers.[2]
One study directly comparing the two methods for large side-chain lactam-bridged peptides found that while cyclization yields in solution were consistently better, the on-resin strategy required fewer purification steps, resulting in comparable global yields.
A global analysis of peptide cyclization efficiency concluded that on-resin cyclization was superior to the solution-phase reaction with respect to both reaction time and the suppression of dimerization and oligomerization.[3]
The following table summarizes the key comparative metrics based on available data:
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization | Key Considerations |
| Yield (Crude) | Generally moderate to high, but can be sequence-dependent. | Can be higher, but highly dependent on concentration. | On-resin methods can sometimes be hindered by the peptide's secondary structure on the solid support.[2] |
| Purity (Crude) | Often higher due to reduced intermolecular side reactions. | Prone to dimerization and oligomerization if not performed at high dilution.[3] | The "pseudo-dilution" effect of the resin is a significant advantage for on-resin methods. |
| Reaction Time | Typically ranges from a few hours to 24 hours.[1] | Can be rapid, but the overall process is longer due to additional steps. | On-resin monitoring is possible by cleaving a small sample of resin.[1] |
| Scalability | Can be readily scaled up. | Scaling up can be challenging due to the large solvent volumes required for high dilution. | Automated synthesizers are well-suited for on-resin cyclization. |
| Purification | Generally simpler due to cleaner crude product. | Can be more complex due to the need to remove dimers and oligomers. | Fewer purification steps for on-resin cyclization can lead to comparable overall yields. |
| Overall Workflow | More streamlined as cyclization is integrated into the solid-phase synthesis. | Involves more steps: cleavage, purification of linear peptide, cyclization, and final purification. | On-resin cyclization avoids handling and potential loss of the linear peptide precursor. |
Experimental Workflows
The general workflows for on-resin and solution-phase cyclization of an ornithine-containing peptide, forming a lactam bridge with an aspartic acid residue, are depicted below.
Logical Comparison of Methodologies
Detailed Experimental Protocols
The following are generalized protocols for the key cyclization steps. Researchers should optimize conditions based on the specific peptide sequence.
Protocol 1: On-Resin Side-Chain Cyclization (Orn-Asp Lactam Bridge)
This protocol assumes the linear peptide has been assembled on a Rink Amide resin using standard Fmoc/tBu chemistry, with Fmoc-L-Orn(Mmt)-OH and Fmoc-L-Asp(OtBu)-OH incorporated at the desired positions.[1]
1. Selective Deprotection of Ornithine Side Chain:
- Wash the peptidyl-resin with dichloromethane (DCM) (5 x 1 min).
- Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM. Agitate for 2 minutes. Repeat this treatment 5-10 times, collecting the filtrate each time. The appearance of a yellow color indicates the release of the Mmt cation.
- Wash the resin thoroughly with DCM (5 x 1 min), 10% N,N-diisopropylethylamine (DIPEA) in DCM (2 x 1 min), and again with DCM (5 x 1 min).
- Wash the resin with dimethylformamide (DMF) (5 x 1 min).
2. On-Resin Lactamization:
- In a separate vessel, dissolve a coupling agent such as HATU (5 equivalents) and DIPEA (10 equivalents) in DMF.
- Add the coupling reagent solution to the peptidyl-resin.
- Agitate the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS to confirm the conversion of the linear precursor to the cyclic product.[1]
- Once cyclization is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).
3. Cleavage and Global Deprotection:
- Dry the resin under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[1]
- Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
- Isolate the crude peptide by centrifugation, decant the ether, and dry the peptide.
4. Purification:
- Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This protocol assumes the fully protected linear peptide has been synthesized, cleaved from the resin, and purified.
1. Deprotection of Terminal Groups:
- Selectively deprotect the N-terminal and C-terminal protecting groups, leaving the side-chain protecting groups intact. The choice of protecting groups during synthesis is crucial for this step.
2. Cyclization Reaction:
- Dissolve the purified, terminally deprotected linear peptide in a large volume of an appropriate solvent (e.g., DMF or DCM) to achieve a high dilution (typically 0.1-1 mM) to minimize intermolecular reactions.[2]
- Add the cyclization reagents. A common combination is a coupling agent (e.g., PyBOP or HATU, 1.5-3 equivalents) and a base (e.g., DIPEA or N-methylmorpholine, 3-5 equivalents).
- Stir the reaction at room temperature for 12-48 hours.
- Monitor the reaction progress by LC-MS.
3. Work-up and Global Deprotection:
- Once the reaction is complete, remove the solvent under reduced pressure.
- Perform global deprotection of the side-chain protecting groups using a strong acid cocktail (e.g., 95% TFA).
4. Purification:
- Purify the crude cyclic peptide by RP-HPLC to remove any remaining linear peptide, dimers, or other impurities.
- Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Conclusion
The choice between on-resin and solution-phase cyclization for ornithine-containing peptides depends on the specific requirements of the synthesis. On-resin cyclization offers a more streamlined, efficient, and automation-friendly workflow that often results in higher purity crude products due to the mitigation of intermolecular side reactions. Solution-phase cyclization, while more cumbersome, may provide higher cyclization yields for certain sequences where the peptide's conformation on the resin is unfavorable. For most applications, particularly in a drug discovery setting where throughput and purity are paramount, on-resin cyclization represents a superior strategic choice.
References
A Head-to-Head Battle in Peptide Synthesis: Cost-Benefit Analysis of Fmoc-D-Orn(Boc)-OH
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of amino acid derivatives is a critical decision impacting cost, efficiency, and the biological activity of the final peptide. This guide provides a comprehensive cost-benefit analysis of using Fmoc-D-Orn(Boc)-OH, a non-proteinogenic amino acid, in solid-phase peptide synthesis (SPPS). We will objectively compare its performance with its L-enantiomer and other alternatives, supported by experimental data and detailed protocols.
The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance proteolytic stability, thereby increasing the in vivo half-life of peptide-based therapeutics. This compound, with its protected side-chain amine, offers a versatile building block for constructing peptides with unique structural and functional properties, such as antimicrobial and cell-penetrating peptides. This guide will delve into the trade-offs between the higher cost of this D-amino acid derivative and the potential downstream benefits in peptide performance.
Cost Analysis: A Comparative Overview
A primary consideration in the selection of building blocks for peptide synthesis is the cost of raw materials. D-amino acid derivatives are generally more expensive than their L-counterparts due to more complex manufacturing processes. To provide a clear comparison, the following table summarizes the approximate costs of this compound and its relevant alternatives from various suppliers. Prices are subject to change and may vary based on purity and quantity.
| Amino Acid Derivative | Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich | 1 g | $110.00 | $110.00 |
| 5 g | $439.00 | $87.80 | ||
| Fmoc-L-Orn(Boc)-OH | Sigma-Aldrich | 5 g | $229.00 | $45.80 |
| Activotec | 5 g | ~$91.00 | ~$18.20 | |
| Fmoc-D-Lys(Boc)-OH | Sigma-Aldrich | 1 g | $34.00 | $34.00 |
| 5 g | $57.29 | $11.46 | ||
| Bachem | 5 g | ~$84.00 | ~$16.80 | |
| Fmoc-L-Lys(Boc)-OH | Sigma-Aldrich | 1 g | $31.30 | $31.30 |
| 10 g | $72.70 | $7.27 | ||
| Molecular Depot | 500 mg | $595.00 | $1190.00 |
Note: Prices are based on publicly available data and are for informational purposes only. Actual prices may vary.
Performance and Efficiency in Peptide Synthesis
However, the incorporation of any bulky amino acid, including ornithine derivatives, can sometimes present challenges. Factors such as steric hindrance and the potential for aggregation of the growing peptide chain can influence coupling efficiency.[1][2][3] It is therefore crucial to employ robust coupling protocols and potentially extend coupling times or use more potent activating agents to ensure complete reaction.
General Observations on D-Amino Acid Incorporation:
-
Coupling Efficiency: The coupling efficiency of D-amino acids is generally considered to be similar to their L-counterparts. However, the specific sequence and the nature of the adjacent amino acids can have a more significant impact on efficiency than the stereochemistry of the incoming residue.
-
Yield and Purity: The overall yield and purity of a peptide containing a D-amino acid are more likely to be influenced by factors such as the success of each coupling and deprotection step, and the potential for side reactions, rather than the mere presence of a D-enantiomer. Peptides containing D-amino acids can be effectively purified using standard reverse-phase HPLC techniques.
Experimental Protocols
The following are detailed methodologies for the incorporation of this compound in SPPS and a subsequent assay to evaluate the proteolytic stability of the resulting peptide.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Ornithine Containing Peptide
This protocol outlines the manual synthesis of a short peptide amide using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
This compound and other required Fmoc-L-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the desired Fmoc-amino acid (e.g., this compound) and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a Kaiser test. If the test is positive (blue), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) followed by washing (step 3).
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 2: Proteolytic Stability Assay
This assay compares the stability of a peptide containing D-ornithine with its all-L-ornithine counterpart in the presence of a protease.
Materials:
-
Peptide containing D-ornithine
-
Control peptide containing L-ornithine
-
Trypsin (or other relevant protease)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
TFA
-
HPLC system
Procedure:
-
Peptide Solutions: Prepare stock solutions of both the D-ornithine and L-ornithine containing peptides in PBS.
-
Enzyme Solution: Prepare a stock solution of trypsin in PBS.
-
Digestion Reaction:
-
In separate microcentrifuge tubes, mix the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:50).
-
Incubate the reactions at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in acetonitrile to the aliquot.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining over time for both the D-ornithine and L-ornithine peptides. Calculate the half-life of each peptide under these conditions.
Visualizing the Impact: Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Fmoc-D-Orn(Boc)-OH
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents like Fmoc-D-Orn(Boc)-OH are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with standard safety practices and regulatory requirements.
Safety and Chemical Data Overview
A thorough understanding of the chemical and safety properties of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 118476-89-4[1][2][3][4] |
| Molecular Formula | C₂₅H₃₀N₂O₆[1][2] |
| Molecular Weight | 454.52 g/mol [2] |
| Appearance | White to off-white powder or solid[5] |
| Storage Class | 11 (Combustible Solids)[6] |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water)[6] |
Detailed Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[7][8] All waste generated from the handling and use of this compound should be treated as hazardous chemical waste.[7]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use suitable chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat is required to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust, a particle filter respirator (e.g., N95 type) is recommended.[7]
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect unused or expired this compound, contaminated weighing paper, pipette tips, and gloves in a designated, sealed container labeled as "Hazardous Chemical Waste."
-
Avoid creating dust during the collection process.
-
-
Liquid Waste:
-
Collect all solutions containing the compound, solvents (e.g., DMF, piperidine solutions from peptide synthesis), and washing residues in a separate, clearly labeled, and sealed container for liquid chemical waste.[8]
-
Depending on the solvents used, this may need to be further segregated into halogenated or non-halogenated waste streams.
-
-
Contaminated Labware:
-
Glassware and other labware that are grossly contaminated should be treated as hazardous waste.[7] If decontamination is possible, triple-rinse the container with a suitable solvent, and collect the rinsate as hazardous liquid waste.
-
Step 3: Waste Containerization and Labeling
-
Container Selection: Use containers that are chemically resistant and can be securely sealed to prevent leaks or spills.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The specific contents of the container, including any solvents.
-
The date when waste was first added to the container.
-
Step 4: Storage and Final Disposal
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure they are segregated from incompatible materials.
-
Disposal: Arrange for the disposal of all waste containing this compound through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[7] This ensures compliance with all local, state, and federal environmental regulations.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes in the handling and disposal of this compound.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. This compound Novabiochem 118476-89-4 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Ornithine (Orn), Fmoc Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]
- 5. This compound Novabiochem 118476-89-4 [sigmaaldrich.com]
- 6. This compound Novabiochem 118476-89-4 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Orn(Boc)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Fmoc-D-Orn(Boc)-OH, a key building block in peptide synthesis. Adherence to these protocols will help minimize risks and streamline your workflow.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a solid, powdered substance, the primary risks involve inhalation of dust particles and direct contact with skin and eyes.[1] A thorough hazard assessment should always be conducted before beginning any work.[2] The minimum required PPE is detailed below.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields.[3][4] | Protects eyes from flying particles and dust.[3] |
| Chemical Splash Goggles | To be worn when there is a risk of splashing, such as during solution preparation or waste disposal.[3][4] | Provides a complete seal around the eyes to protect from chemical splashes.[5] | |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are the standard.[1][6] | Prevents direct skin contact with the chemical.[4] Double gloving may be necessary for added protection.[3] |
| Body Protection | Lab Coat | Standard white nylon or polyester coat that buttons to the collar, with long, gathered sleeves.[6] | Shields skin and clothing from accidental spills and contamination.[5] |
| Respiratory Protection | Dust Mask | N95 or equivalent, to be used if dust formation is likely.[1] | Minimizes inhalation of fine chemical dust.[7] |
| Footwear | Closed-toe Shoes | Sturdy, fully enclosed shoes.[6] | Protects feet from spills and falling objects.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and efficiency throughout the experimental process.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[8] Recommended storage temperature is typically 2-8°C.[9]
2. Handling and Weighing:
-
All handling of the solid compound should be done in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[1]
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean spatula and weighing vessel.
-
Avoid creating dust clouds. If dust is generated, use appropriate respiratory protection.[7]
3. Solution Preparation:
-
When dissolving this compound, typically in a polar aprotic solvent like dimethylformamide (DMF), do so within a fume hood.[8]
-
Add the solid to the solvent slowly to avoid splashing. Gentle vortexing or sonication can aid dissolution.[8]
4. Use in Solid-Phase Peptide Synthesis (SPPS):
-
The handling of the dissolved amino acid and subsequent coupling reactions should be performed in a designated area, following established SPPS protocols.
-
The removal of the Fmoc protecting group is typically achieved using a solution of piperidine in DMF.[10][11] This process should be carried out in a fume hood due to the volatility and odor of piperidine.
5. Spill Response:
-
In the event of a spill, immediately alert others in the vicinity.[5]
-
For a small, solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[7]
-
For a liquid spill, contain the spill with an appropriate absorbent material.
-
Ensure proper PPE is worn during cleanup.[5]
6. Disposal:
-
All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous chemical waste.[1]
-
Dispose of all waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from initial preparation to its use in peptide synthesis.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. uah.edu [uah.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. capotchem.cn [capotchem.cn]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
